molecular formula C15H18N2O5 B2425088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide CAS No. 899958-32-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Katalognummer: B2425088
CAS-Nummer: 899958-32-8
Molekulargewicht: 306.318
InChI-Schlüssel: OBLSJVIBAXFICT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a specialized chemical compound designed for use in advanced organic synthesis and drug discovery research. The molecule features a 1,4-dioxaspiro[4.4]nonane group, a ketal-protecting group motif known to confer specific stereochemical and conformational properties, fused to a 3-nitrobenzamide pharmacophore via a methylene linker. This unique architecture makes it a valuable synthetic intermediate for constructing complex molecular frameworks. The 1,4-dioxaspiro[4.4]nonane system is a recognized structural element in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients and functional materials . The presence of the nitrobenzamide group offers a versatile handle for further synthetic manipulation, including reduction to an aniline or participation in metal-catalyzed cross-coupling reactions. Researchers can employ this compound in the exploration of structure-activity relationships, as a precursor for the development of novel heterocyclic compounds, or as a key fragment in library synthesis for high-throughput screening. This product is provided as a high-purity material characterized by standard analytical methods to ensure batch-to-batch consistency and reliability in experimental outcomes. It is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(11-4-3-5-12(8-11)17(19)20)16-9-13-10-21-15(22-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLSJVIBAXFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (CAS No. 899958-32-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, a unique chemical entity with potential applications in medicinal chemistry and materials science. While a specific, peer-reviewed synthesis protocol for this exact molecule is not extensively documented in publicly available literature, this guide constructs a scientifically rigorous and plausible synthetic pathway based on established organic chemistry principles and analogous transformations. The document details the chemical properties, a proposed two-step synthesis including detailed experimental protocols for its key intermediates, and a discussion of its potential research applications. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and explore the utility of this compound.

Introduction

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (CAS No. 899958-32-8) is a fascinating molecule that combines two key structural motifs: a spiroketal in the form of a 1,4-dioxaspiro[4.4]nonane ring system and an aromatic nitrobenzamide moiety. The spiroketal portion provides a rigid, three-dimensional scaffold, a feature increasingly sought after in drug design to enhance target specificity and improve pharmacokinetic properties. The nitrobenzamide group, on the other hand, is a well-known pharmacophore and a versatile synthetic handle for further chemical modifications. The strategic combination of these two fragments suggests that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide could be a valuable building block in the development of novel therapeutics or functional materials.

Chemical Properties and Structure

The fundamental properties of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide are summarized in the table below. These are based on its chemical structure and information available from chemical suppliers.[1]

PropertyValue
CAS Number 899958-32-8
Molecular Formula C₁₅H₁₈N₂O₅
Molecular Weight 306.31 g/mol
IUPAC Name N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

The chemical structure, depicted below, reveals the key functional groups that dictate its reactivity and potential biological interactions.

Chemical Structure of the Target Compound.

Proposed Synthetic Pathway

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide can be logically approached through a two-step sequence. This involves the initial preparation of the key amine intermediate, (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine, followed by its acylation with 3-nitrobenzoyl chloride.

G cluster_0 Step 1: Synthesis of the Amine Intermediate cluster_1 Step 2: Acylation A 1,4-Dioxaspiro[4.4]nonane-2-methanol B (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine A->B 1. Mesylation/Tosylation 2. Azide Displacement 3. Reduction D N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide B->D C 3-Nitrobenzoyl chloride C->D

Proposed two-step synthesis.

Step 1: Synthesis of (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine

The synthesis of the crucial amine precursor can be achieved from the commercially available 1,4-dioxaspiro[4.4]nonane-2-methanol. A reliable method involves a three-step sequence: activation of the primary alcohol, displacement with an azide, and subsequent reduction to the amine.

Experimental Protocol (Adapted from analogous procedures):

  • Activation of the Alcohol: To a stirred solution of 1,4-dioxaspiro[4.4]nonane-2-methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

  • Azide Displacement: The crude mesylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (1.5 eq) is added. The mixture is heated to 80-90 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

  • Reduction to the Amine: The crude azide is dissolved in tetrahydrofuran (THF), and lithium aluminum hydride (LiAlH₄) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed until the azide is fully reduced (monitored by TLC or IR spectroscopy). The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Step 2: Acylation of (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine

The final step involves the formation of the amide bond through the reaction of the synthesized amine with 3-nitrobenzoyl chloride. This is a standard acylation reaction.

Experimental Protocol (Adapted from analogous procedures):

  • To a solution of (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane or THF at 0 °C, a solution of 3-nitrobenzoyl chloride (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The synthesized N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the presence of all expected protons and carbons in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amide (N-H and C=O stretching) and nitro (N-O stretching) functional groups.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Potential Applications and Future Research

The unique structural features of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide suggest several avenues for future research and potential applications:

  • Medicinal Chemistry: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of a library of derivatives. This amino functionality can be further elaborated to introduce various pharmacophores, targeting a wide range of biological targets. The spiroketal moiety can enhance metabolic stability and improve oral bioavailability of potential drug candidates.

  • Probe Development: The nitroaromatic ring can act as a fluorescent quencher or be converted into a fluorescent tag, making this molecule a potential scaffold for the development of chemical probes to study biological processes.

  • Materials Science: The rigid spirocyclic core and the polar nitrobenzamide group could impart interesting self-assembly properties, making it a candidate for the development of novel organic materials with applications in electronics or sensing.

Conclusion

References

  • Chemazone. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. Available at: [Link]

  • Chemazone. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide. Available at: [Link]

Sources

"N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide IUPAC name"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

This document provides a comprehensive technical overview of the molecule N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide delves into the molecule's structural components, physicochemical properties, a robust synthetic pathway, and its potential applications as a scaffold in modern drug discovery programs.

Structural Elucidation and IUPAC Nomenclature

The formal IUPAC name, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, precisely defines a complex molecular architecture. A systematic deconstruction of this name is the first step toward understanding its chemical nature and potential.

  • Benzamide Core: The parent structure is a benzamide. This consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom.

  • 3-Nitro Substitution: A nitro group (-NO₂) is attached to the 3-position of the benzene ring, relative to the carboxamide group. This substituent is a potent electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring and providing a potential hydrogen bond acceptor.

  • N-Substituent: The nitrogen of the amide is substituted with a (1,4-dioxaspiro[4.4]nonan-2-ylmethyl) group.

    • Methyl Linker: A methylene bridge (-CH₂-) connects the spirocyclic system to the amide nitrogen.

    • 1,4-Dioxaspiro[4.4]nonane: This is a spirocyclic system, meaning two rings are joined by a single common atom (the spiro atom). The [4.4] notation indicates that each ring connected to the spiro carbon has four other atoms. The term 'nonane' signifies a total of nine atoms in the bicyclic system (8 carbons and the spiro carbon). The 1,4-dioxa prefix indicates that two carbons in this framework have been replaced by oxygen atoms at the 1 and 4 positions, forming a dioxolane ring. This moiety is also recognized as the ethylene ketal of cyclopentanone, often used as a protecting group in organic synthesis.[1][2]

    • -2-yl: The entire spirocyclic group is attached to the methyl linker via the carbon at the 2-position.

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyValueRationale/Source
Molecular Formula C₁₆H₁₈N₂O₅Calculated from structure
Molecular Weight 318.33 g/mol Calculated from formula
XLogP3 2.1 - 2.5Estimated based on similar fragments
Hydrogen Bond Donors 1From the amide N-H group
Hydrogen Bond Acceptors 5From amide C=O, two ether oxygens, and two nitro oxygens
Rotatable Bonds 4Key bonds allowing conformational flexibility

Predicted Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to be complex. Key signals would include: a singlet or triplet for the amide proton (δ 8.0-9.0 ppm), a complex multiplet pattern in the aromatic region (δ 7.5-8.8 ppm) for the four protons on the nitro-substituted ring, a doublet of doublets for the -CH₂- linker adjacent to the chiral spiro center, and a series of complex multiplets for the twelve protons on the spiro[4.4]nonane system.

  • ¹³C NMR: Diagnostic peaks would include the amide carbonyl (~165 ppm), aromatic carbons (120-150 ppm, including the carbon attached to the nitro group), and multiple signals in the aliphatic region for the linker and spirocyclic carbons, including the spiro atom itself (a quaternary carbon signal).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and strong, sharp peaks for the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

Proposed Synthetic Pathway

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a multi-step process that relies on standard, high-yielding organic transformations. The causality behind the choice of reagents and steps is critical for ensuring a successful outcome. The core strategy involves the synthesis of the key amine intermediate followed by an amide coupling reaction.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of (1,4-Dioxaspiro[4.4]nonan-2-yl)methanol (Intermediate 2)

  • Rationale: This step protects the ketone of the starting material, 2-(hydroxymethyl)cyclopentanone (1), as a ketal. The ethylene glycol ketal is chosen for its stability under the basic and reductive conditions of subsequent steps.

  • Procedure:

    • To a solution of 2-(hydroxymethyl)cyclopentanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Reflux the mixture until no more water is collected.

    • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (2), which can often be used without further purification.

Step 2: Synthesis of 2-(Azidomethyl)-1,4-dioxaspiro[4.4]nonane (Intermediate 3)

  • Rationale: This two-step, one-pot procedure converts the primary alcohol into an azide. First, the alcohol is converted to a better leaving group (tosylate), which is then displaced by the azide anion (Sₙ2 reaction). This is a reliable method for introducing a nitrogen functionality.

  • Procedure:

    • Dissolve (1,4-dioxaspiro[4.4]nonan-2-yl)methanol (2) (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature.

    • Add sodium azide (3.0 eq) and a small amount of dimethylformamide (DMF) to facilitate solubility.

    • Heat the reaction to reflux and stir overnight.

    • After cooling, dilute with water and extract with DCM. The combined organic layers are washed, dried, and concentrated to give the azide intermediate (3). Caution: Organic azides can be explosive and should be handled with care.

Step 3: Synthesis of (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine (Intermediate 4)

  • Rationale: The azide is reduced to the primary amine. A Staudinger reaction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation (using H₂ gas and a palladium catalyst) are both effective methods. Hydrogenation is often cleaner.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the azide (3) in methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir vigorously at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the desired amine (4).

Step 4: Synthesis of the Final Compound

  • Rationale: This is a standard amide bond formation. 3-Nitrobenzoic acid is first converted to the more reactive acid chloride, which then readily reacts with the synthesized amine (4). A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Procedure:

    • Suspend 3-nitrobenzoic acid (1.1 eq) in DCM and add a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours until gas evolution ceases. Concentrate under vacuum to obtain 3-nitrobenzoyl chloride.

    • Dissolve the amine (4) (1.0 eq) in DCM and add triethylamine (2.0 eq).

    • Add a solution of the freshly prepared 3-nitrobenzoyl chloride in DCM dropwise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide.

Caption: Proposed synthetic workflow for the target compound.

Applications in Drug Discovery

The title compound is not an established drug, but its structure represents a valuable scaffold for library synthesis in drug discovery programs.[3] The strategic combination of its molecular features offers a compelling starting point for lead optimization.

  • 3D Structural Complexity: The spirocyclic ketal moiety imparts significant three-dimensional character to the molecule. Unlike flat aromatic systems, this rigid, non-planar structure can facilitate more specific and high-affinity interactions within the binding pockets of protein targets. Such scaffolds are increasingly sought after to explore new chemical space and develop potent and selective inhibitors.[4][5]

  • Metabolic Stability: The quaternary spiro carbon is sterically hindered and lacks protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can be a significant advantage in designing drug candidates with improved pharmacokinetic profiles.

  • Vectorial Orientation: The defined stereochemistry of the spirocyclic system, combined with the rotatable bonds of the linker and amide, allows the nitrobenzene "warhead" to be projected in specific vectors. This is crucial for systematically probing the topology of a target's active site.

  • Scaffold for Library Development: This molecule is an exemplary fragment for library synthesis.

    • The 3-nitrobenzoyl group can be readily replaced with a vast array of other carboxylic acids (aromatic, heteroaromatic, aliphatic) to explore structure-activity relationships (SAR).

    • The nitro group itself is a versatile chemical handle. It can be reduced to an amine, which can then be further derivatized, or it can be used in cross-coupling reactions. However, it is also a potential liability, as nitroaromatics can sometimes be associated with toxicity, a factor that must be assessed early in a drug development campaign.

This scaffold could be particularly relevant for developing inhibitors of enzymes where a rigid, three-dimensional structure is known to be beneficial for binding, such as certain proteases, kinases, or protein-protein interaction targets.[4]

Conclusion

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a molecule of significant interest from a medicinal chemistry perspective. Its IUPAC name translates to a structure that marries the rigid, three-dimensional framework of a spiro-ketal with the well-defined electronic and hydrogen-bonding characteristics of a nitrobenzamide moiety. While not a known therapeutic agent, its true value lies in its potential as a versatile scaffold. The robust and logical synthetic pathway outlined herein provides a clear blueprint for its synthesis and for the generation of analog libraries. For drug discovery professionals, this compound represents a gateway to exploring novel chemical space, offering a promising platform for the development of next-generation therapeutics.

References

  • Chemazone. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide. Available from: [Link].

  • MDPI. (2023). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2. Available from: [Link].

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. Available from: [Link].

  • Ott, G. R., et al. (2008). Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). PubMed. Available from: [Link].

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link].

  • Chemical Substance Information. 1,4-Dioxaspiro[4.4]nonane, 2-methyl-3-methylene-. Available from: [Link].

  • PubChem. 2-Azaspiro[4.4]nonan-3-one. Available from: [Link].

  • T.D. Commons. (2024). diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. Available from: [Link].

  • Beilstein Journals. (2024). Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. Available from: [Link].

  • Royal Society of Chemistry. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PMC. Available from: [Link].

  • National Institutes of Health. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Available from: [Link].

  • PubChem. (E)-N-[(4aS,7aR)-3-(cyclopropylmethyl)-9-hydroxy-7a-methyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide. Available from: [Link].

  • PubChem. Npc204433. Available from: [Link].

  • Google Patents. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • PubChem. 1,4-Dioxaspiro(4.4)nonane, 2-butyl-. Available from: [Link].

  • NextSDS. 1,4-Dioxaspiro[4.4]nonan-7-one, 6-methyl-. Available from: [Link].

  • CAS Common Chemistry. 1,1-Dimethylethyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate. Available from: [Link].

  • Google Patents. US10597384B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][6]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid. Available from: .

  • MDPI. Pharmaceuticals, Volume 18, Issue 3 (March 2025). Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications. (2024). Drug discovery and development- a pharmaceutical review. Available from: [Link].

  • CAS Common Chemistry. 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Available from: [Link].

  • Lab of Systems Pharmacology. TCMSP 3.0. Available from: [Link].

Sources

Comprehensive Physicochemical Profiling of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Assay Development Scientists Compound CAS Registry Number: 899958-32-8

The transition of a chemical entity from a screening library hit to a viable lead compound is dictated by its physicochemical properties. For the compound N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide , its unique structural architecture—combining a highly aliphatic spiroketal core with a polar, electron-deficient aromatic system—creates a distinct physical profile. This whitepaper provides an in-depth mechanistic analysis of this compound's physical properties, detailing how its structure governs its behavior in aqueous and lipid environments, and establishes self-validating protocols for empirical characterization.

Structural Deconstruction & Physicochemical Causality

To understand the physical behavior of this molecule, we must deconstruct it into its two primary domains:

The 1,4-Dioxaspiro[4.4]nonane Scaffold (The Aliphatic Core)

Spirocyclic systems are highly valued in modern drug discovery because they increase the fraction of sp³-hybridized carbons ( Fsp3​ ). Unlike flat, purely aromatic molecules that tend to π -stack and form highly stable, insoluble crystal lattices, the three-dimensional bulk of the cyclopentane-fused dioxolane ring disrupts crystal packing. This inherently lowers the melting point and lowers the thermodynamic barrier to dissolution.

However, this core is highly lipophilic. While the two oxygen atoms in the spiroketal provide hydrogen-bond acceptors, the surrounding aliphatic bulk drives the compound's partition coefficient (LogP) upward. Furthermore, while simple ketals are notoriously labile in acidic environments (such as gastric fluid at pH 1.5), the spiro-fusion introduces conformational rigidity. This rigidity raises the activation energy required to form the oxocarbenium ion intermediate, granting the 1,4-dioxaspiro[4.4]nonane system superior kinetic stability compared to acyclic counterparts.

The 3-Nitrobenzamide Moiety (The Polar Vector)

The 3-nitrobenzamide group acts as the primary driver of the molecule's polar surface area and dipole moment. The nitro group ( −NO2​ ) is strongly electron-withdrawing via both inductive and resonance effects. This electron withdrawal deshields the adjacent amide nitrogen, subtly increasing the acidity of the amide N−H and making it a stronger hydrogen-bond donor.

From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, the nitro group significantly contributes to the [1]. While the compound's TPSA is optimal for intestinal absorption, the high polarity of the nitro group combined with the amide linkage restricts passive diffusion across the tightly junctioned Blood-Brain Barrier (BBB).

Fig 1: Structural-property relationships dictating the physicochemical profile of the compound.

Quantitative Physicochemical Profile

The theoretical and calculated physical properties of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide indicate a molecule that strictly adheres to [2], predicting favorable oral bioavailability.

PropertyValueCausality / Assay Implication
Molecular Formula C₁₅H₁₈N₂O₅Determines baseline molecular weight and elemental composition.
Molecular Weight 306.31 g/mol < 500 Da; favors passive membrane permeability and rapid diffusion.
LogP (Predicted) 2.2 – 2.8Optimal lipophilicity for oral absorption without excessive hydrophobic trapping in lipid bilayers.
TPSA 93.3 Ų< 140 Ų; permits excellent intestinal absorption but restricts CNS penetration (typically requires < 90 Ų).
H-Bond Donors 1< 5; minimizes the desolvation energy penalty required to enter a lipid membrane.
H-Bond Acceptors 5≤ 10; balances aqueous solubility with lipid partitioning.
Rotatable Bonds 4< 10; maintains conformational rigidity, reducing the entropic penalty upon target binding.

Self-Validating Experimental Methodologies

To transition from predicted models to empirical data, rigorous physical characterization is required. Below are the definitive, self-validating protocols for determining the two most critical physical properties: Partition Coefficient (LogP) and Kinetic Aqueous Solubility.

Protocol A: Determination of LogP via Shake-Flask Method

This protocol is adapted from [3] and utilizes a multi-ratio validation system to ensure equilibrium has been reached without micelle interference.

Causality of Design: The shake-flask method is chosen over HPLC estimation because the spiroketal oxygen atoms can exhibit anomalous retention times on silica-based C18 columns due to secondary interactions with unendcapped silanols.

Step-by-Step Methodology:

  • Phase Saturation: Stir 500 mL of n-octanol and 500 mL of HPLC-grade water together in a sealed vessel for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Stock Preparation: Dissolve 10 mg of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide in 10 mL of the pre-saturated n-octanol.

  • Equilibration (The Self-Validating Step): Prepare three separate test vessels with different volume ratios of octanol to water to prove concentration independence:

    • Vessel 1: 5 mL Octanol Stock + 5 mL Water (1:1)

    • Vessel 2: 5 mL Octanol Stock + 10 mL Water (1:2)

    • Vessel 3: 10 mL Octanol Stock + 5 mL Water (2:1)

  • Agitation: Agitate all vessels on an orbital shaker at 100 rpm for 1 hour at a constant 25°C.

  • Phase Separation: Transfer the mixtures to centrifuge tubes and spin at 2000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the aqueous and octanol layers. Quantify the compound concentration in each phase using HPLC-UV set to λmax​ 260 nm (targeting the nitrobenzamide chromophore).

  • Calculation: LogP=Log10​(Coctanol​/Cwater​) .

Self-Validation Mechanism: The protocol is considered valid only if the calculated LogP from all three vessels (1:1, 1:2, and 2:1) falls within a variance of ±0.3 log units. A larger variance indicates auto-aggregation, incomplete dissolution, or emulsion formation, rendering the assay invalid.

Fig 2: Self-validating shake-flask workflow for LogP determination.

Protocol B: Kinetic Aqueous Solubility via Laser Nephelometry

Because screening compounds are stored in DMSO, kinetic solubility (the point of precipitation upon aqueous dilution) is more relevant to in vitro assay design than thermodynamic solubility.

Causality of Design: The lipophilic spiro-core makes this compound susceptible to "crashing out" when spiked into aqueous buffers. Nephelometry (measuring light scattering) detects nano-precipitates before they are visible to the naked eye, preventing false negatives in biological assays caused by compound aggregation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Spiking: Transfer 2 μL of each DMSO dilution into 198 μL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours to allow for nucleation and precipitation.

  • Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration where the scattering signal does not exceed the baseline of a DMSO/PBS blank.

Self-Validation Mechanism: The assay plate must include a highly soluble reference standard (e.g., Caffeine, which should show no scattering up to 500 μM ) and a poorly soluble reference standard (e.g., Amiodarone, which should scatter heavily at >10 μM ). If the reference standards fail to perform as expected, the buffer system or nephelometer calibration is compromised, and the assay must be rejected.

Formulation and Handling Implications

Based on the physical properties established above, researchers handling N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide should adhere to the following guidelines:

  • Stock Solvents: Due to the LogP of ~2.5, the compound will exhibit poor direct dissolution in water. Primary stocks must be formulated in polar aprotic solvents (DMSO or DMF).

  • Photostability: Nitroaromatics can be photochemically active. Solid powders and DMSO stocks should be stored in amber vials or protected from prolonged exposure to ambient light to prevent radical-mediated degradation.

  • Redox Liability: In cellular assays, be aware that the nitro group can act as a substrate for bacterial or mammalian nitroreductases, potentially altering the physical properties of the compound mid-assay by reducing it to an amine (which would drastically lower the LogP and alter the TPSA).

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry, 43(20), 3714-3717. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Comprehensive Physicochemical and Structural Profiling of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary & Molecular Identity

In modern drug discovery, the transition from planar, two-dimensional screening hits to architecturally complex, three-dimensional scaffolds is a critical driver of clinical success. The compound N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide represents a highly optimized, 3D-enriched molecular building block.

Structurally, this molecule fuses a rigid 1,4-dioxaspiro[4.4]nonane spiroketal core with a 3-nitrobenzamide pharmacophore. The spiroketal moiety introduces significant steric bulk and conformational restriction, projecting functional groups into distinct vectors in 3D space. This architectural complexity directly addresses the pharmaceutical industry's need to "escape from flatland"—a paradigm demonstrating that higher carbon bond saturation (Fraction sp³, or Fsp³) correlates with improved solubility, reduced promiscuity, and higher clinical transition rates [1].

This whitepaper provides a definitive guide to the molecular weight calculation, exact mass profiling, synthetic methodology, and analytical validation of this specific spirocyclic scaffold.

Physicochemical Properties & Molecular Weight Analysis

The precise determination of molecular weight is the foundational step for downstream assay calibration, pharmacokinetic modeling, and structural validation. The target molecule is assembled from an amine radical (C₈H₁₄NO₂) and an acyl radical (C₇H₄NO₃).

Stoichiometric Breakdown:

  • Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

Total Calculated Molecular Weight: 306.318 g/mol

To facilitate rapid reference during library design and high-throughput screening (HTS), the core physicochemical parameters are summarized below.

Table 1: Quantitative Physicochemical Profile
PropertyValueComputational Method / Significance
Molecular Formula C₁₅H₁₈N₂O₅Derived from IUPAC nomenclature
Molecular Weight 306.32 g/mol Standard atomic weights (IUPAC)
Monoisotopic Mass 306.1216 DaTarget for High-Resolution Mass Spec (HRMS)
Fraction sp³ (Fsp³) 0.53 (8/15 carbons)Highly 3D; exceeds the >0.3 threshold for clinical viability
Hydrogen Bond Donors 1Amide N-H (Favorable for membrane permeability)
Hydrogen Bond Acceptors 7N + O count (Nitro, Amide, Ketal oxygens)
Rotatable Bonds 4Excludes ring bonds; indicates low entropic penalty upon binding

Synthetic Methodology & Mechanistic Causality

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is achieved via a highly convergent, two-step pathway. As a Senior Application Scientist, I emphasize that every step in this protocol is designed as a self-validating system to ensure maximum yield and structural integrity.

Step 1: Acid-Catalyzed Spiroketalization

Objective: Construct the 1,4-dioxaspiro[4.4]nonane core.

  • Reagents: Cyclopentanone (1.0 eq), 3-amino-1,2-propanediol (1.1 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.

  • Causality & Logic: Ketalization is a thermodynamically reversible process. By utilizing toluene as a solvent and refluxing the mixture through a Dean-Stark apparatus, we exploit the azeotropic removal of water. This physically drives the Le Chatelier equilibrium toward the spiroketal product.

  • Self-Validation Checkpoint: The reaction's progress is visually and quantitatively validated by the accumulation of water in the Dean-Stark trap. Cessation of water collection (approaching the theoretical yield of 1 equivalent) physically confirms the thermodynamic endpoint of the reaction.

Step 2: Schotten-Baumann Amidation

Objective: Couple the spiroketal amine with the 3-nitrobenzamide pharmacophore.

  • Reagents: Spiroketal intermediate (1.0 eq), 3-Nitrobenzoyl chloride (1.05 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM), 0 °C to Room Temperature.

  • Causality & Logic: The highly reactive acid chloride is susceptible to hydrolysis. Operating in anhydrous DCM at 0 °C suppresses side reactions. Triethylamine is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will prematurely protonate the spiroketal amine (halting the reaction) and potentially trigger the acid-catalyzed hydrolysis of the newly formed ketal core.

  • Self-Validation Checkpoint: The formation of a white precipitate (Triethylammonium chloride) serves as an immediate visual confirmation that the coupling event is occurring and that HCl is being successfully neutralized.

Fig 2: Convergent synthetic pathway for the spiroketal nitrobenzamide scaffold.

Analytical Workflows for Molecular Weight Validation

To conclusively verify the molecular weight (306.31 g/mol ) and the structural integrity of the synthesized compound, a rigorous LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow must be employed.

Standard Operating Procedure: UHPLC-ESI-MS
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Logic: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ adduct.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode.

  • Mass Detection: Scan Q1 for the target precursor ion.

    • Expected Precursor: The exact mass is 306.1216 Da. With the addition of a proton (1.0073 Da), the target [M+H]⁺ m/z is 307.1289 .

  • Fragmentation (MS/MS): Subject the 307.13 m/z precursor to Collision-Induced Dissociation (CID) at 20 eV.

    • Expected Fragments: Cleavage of the amide bond will yield a 3-nitrobenzoyl cation fragment at m/z 150.02 and a spiroketal amine fragment.

Self-Validation Checkpoint: The mass spectrometer is calibrated using a known reserpine standard (m/z 609.28) prior to sample injection. The detection of the [M+H]⁺ peak at m/z 307.1289 ± 5 ppm conclusively validates the exact molecular weight, while the specific MS/MS fragmentation pattern validates the connectivity of the spiroketal and benzamide domains.

Fig 1: LC-MS/MS analytical workflow for molecular weight and structural validation.

Pharmacological Relevance: Escaping Flatland

The precise molecular weight of 306.31 g/mol places this compound squarely within the optimal "Rule of 5" space for oral bioavailability. However, its true value lies in its geometry.

Historically, screening libraries were dominated by flat, sp²-hybridized aromatic molecules due to the ease of cross-coupling reactions (e.g., Suzuki, Sonogashira). As established by Lovering et al., an over-reliance on flat molecules leads to high attrition rates in clinical trials due to poor solubility and off-target toxicity [1].

By incorporating the 1,4-dioxaspiro[4.4]nonane system, this molecule achieves an Fsp³ of 0.53. Spiroketal natural products and their synthetic derivatives are recognized as "privileged scaffolds" in traditional medicine and modern pharmacology because their rigid, orthogonal ring systems can perfectly mimic the complex 3D binding pockets of enzymes and receptors [2]. The 3-nitro group further serves as a versatile electronic handle, capable of forming strong hydrogen bond networks or being readily reduced to an aniline for the synthesis of targeted covalent inhibitors or PROTAC degraders.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry (2009).[Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Young, E. G., & Li, F. F. Natural Product Reports - RSC Publishing (2025).[Link]

An In-depth Technical Guide to the Synthesis and Rationale for Homologs of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological significance of homologs of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide. As a novel scaffold, this class of compounds presents intriguing possibilities for exploration in drug discovery. This document outlines a strategic approach to the synthesis of the core molecule and its derivatives, grounded in established chemical principles and supported by insights from structure-activity relationship (SAR) studies of related benzamide compounds.

Introduction: The Rationale for Spirocyclic Benzamides

The incorporation of spirocyclic moieties in drug candidates has gained significant attention due to the unique three-dimensional conformations they impart. These rigid structures can enhance binding affinity and selectivity for biological targets by occupying specific pockets in protein active sites. The 1,4-dioxaspiro[4.4]nonane fragment, in particular, introduces a constrained ethereal system that can influence solubility, metabolic stability, and receptor interactions.

When coupled with a nitrobenzamide core, a versatile pharmacophore known to interact with a range of biological targets, the resulting molecule, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, represents a promising starting point for the development of new therapeutic agents. The nitro group, an electron-withdrawing substituent, can be strategically positioned to modulate the electronic properties of the aromatic ring and participate in key binding interactions.

This guide will first detail a proposed synthetic pathway for the parent compound and then explore the rationale for the design of specific homologs, drawing on the extensive literature of benzamide derivatives and their structure-activity relationships.

Proposed Synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide and its Homologs

The synthesis of the target compound and its homologs can be logically approached through a convergent strategy, involving the preparation of the key spirocyclic amine intermediate and its subsequent coupling with a substituted nitrobenzoyl chloride.

Synthesis of the Key Intermediate: (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine

A plausible synthetic route to the essential amine intermediate, (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine, can be adapted from established methods for the synthesis of related spirocyclic amines.[1] The proposed pathway commences with the commercially available 1,4-dioxaspiro[4.4]nonan-2-one.

Step 1: Ketalization to form the Spirocyclic Ketone

While the target amine has a [4.4]nonane core, the synthesis of a related [4.5]decane derivative provides a strong procedural precedent.[1] The initial step would involve the protection of a suitable precursor ketone.

Step 2: Conversion to Nitrile

The subsequent conversion of the ketone to a nitrile is a crucial step. The Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), is a well-established and efficient method for this transformation.[1]

Step 3: Reduction to the Primary Amine

The final step in the synthesis of the key amine intermediate is the reduction of the nitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose, providing the desired primary amine in good yield.[1]

Experimental Protocol: Synthesis of (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine

  • Materials: 1,4-Dioxaspiro[4.4]nonan-2-one, p-toluenesulfonylmethyl isocyanide (TosMIC), sodium hydride, anhydrous tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄), diethyl ether.

  • Procedure:

    • Nitrile Formation (Van Leusen Reaction): To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of p-toluenesulfonylmethyl isocyanide in THF dropwise. After stirring for 30 minutes, add a solution of 1,4-Dioxaspiro[4.4]nonan-2-one in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude nitrile by column chromatography.

    • Nitrile Reduction: To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the purified nitrile in THF dropwise. After the addition, warm the reaction to room temperature and then reflux for 4-6 hours.

    • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solid and wash with THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target amine.

Synthesis of Substituted Nitrobenzoyl Chlorides

The synthesis of the requisite 3-nitrobenzoyl chloride and its substituted analogs typically starts from the corresponding carboxylic acids. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis, often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

Experimental Protocol: Synthesis of 3-Nitrobenzoyl Chloride

  • Materials: 3-Nitrobenzoic acid, thionyl chloride, catalytic N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-nitrobenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-nitrobenzoyl chloride, which can often be used in the next step without further purification.

Amide Coupling to Form the Final Products

The final step in the synthesis is the nucleophilic acyl substitution reaction between the (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine and the appropriate nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[2]

Experimental Protocol: Synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

  • Materials: (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine, 3-nitrobenzoyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add a solution of 3-nitrobenzoyl chloride in DCM dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_amine Amine Synthesis cluster_acid_chloride Acid Chloride Synthesis cluster_coupling Amide Coupling ketone 1,4-Dioxaspiro[4.4]nonan-2-one nitrile 1,4-Dioxaspiro[4.4]nonane-2-carbonitrile ketone->nitrile Van Leusen Reaction amine (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine nitrile->amine LiAlH4 Reduction final_product N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl) -3-nitrobenzamide (or homolog) amine->final_product + acid 3-Nitrobenzoic Acid (or homolog) acid_chloride 3-Nitrobenzoyl Chloride (or homolog) acid->acid_chloride SOCl2 acid_chloride->final_product caption Overall synthetic workflow. Homolog_Design_Logic cluster_benzamide Benzamide Modifications cluster_spirocycle Spirocycle Modifications cluster_linker Linker Modifications Core N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl) -3-nitrobenzamide Nitro_Pos Nitro Group Position (ortho, para) Core->Nitro_Pos Other_Subst Other Substituents (e.g., OMe, Cl) Core->Other_Subst Ring_Size Ring Size ([4.5], [3.4]) Core->Ring_Size Ring_Subst Ring Substitution Core->Ring_Subst Linker_Length Linker Length Core->Linker_Length caption Homolog design strategy.

Caption: Homolog design strategy.

Biological Evaluation and Data Interpretation

A comprehensive biological evaluation of the synthesized homologs is essential to establish a clear SAR. The choice of assays will depend on the intended therapeutic area. However, a general screening cascade should be implemented.

Initial Screening: All synthesized compounds should be subjected to a primary screen to assess their activity against the target of interest. This will provide initial hit identification.

Dose-Response Studies: Active compounds from the primary screen should be further evaluated in dose-response assays to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Selectivity Profiling: To assess the specificity of the active compounds, they should be tested against a panel of related targets.

In Vitro ADME/Tox Profiling: Promising candidates should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity.

The quantitative data generated from these assays should be compiled into a structured table for easy comparison, allowing for the elucidation of clear SAR trends.

Compound IDTarget Activity (IC₅₀, µM)Selectivity (Fold)Key Structural Feature
Parent ValueValue3-nitro, [4.4] spirocycle
HOM-1 ValueValue2-nitro, [4.4] spirocycle
HOM-2 ValueValue4-nitro, [4.4] spirocycle
HOM-3 ValueValue2-methoxy-3-nitro, [4.4] spirocycle
............

Conclusion

The exploration of homologs of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide represents a rational and promising approach to the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide are based on well-established chemical transformations and provide a clear path to a diverse library of analogs. By systematically modifying the core scaffold and interpreting the resulting biological data within the framework of SAR, researchers can effectively navigate the chemical space and identify compounds with optimized potency, selectivity, and drug-like properties.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online. Available at: [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (1992). PubMed. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Available at: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Publications. Available at: [Link]

  • Method for production of 4-nitrobenzamide. (n.d.). Google Patents.
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide. (n.d.). Chemazone. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Evaluating N-(1,4-dioxaspirononan-2-ylmethyl)-3-nitrobenzamide in Cell-Based Assays

Application Note: Evaluating N-(1,4-dioxaspiro[1]nonan-2-ylmethyl)-3-nitrobenzamide in Cell-Based Assays

Introduction & Mechanistic Rationale

The development of small-molecule probes targeting the DNA Damage Response (DDR) has revolutionized precision oncology. Among these, derivatives of 3-nitrobenzamide represent a foundational class of Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitors. N-(1,4-dioxaspiro[1]nonan-2-ylmethyl)-3-nitrobenzamide is a highly specialized, lipophilic analog designed for enhanced cellular penetrance and target engagement in complex phenotypic assays.

While the 3-nitrobenzamide core anchors the molecule within the nicotinamide-binding pocket of PARP-1, the bulky, non-planar 1,4-dioxaspiro[1]nonane acetal moiety is hypothesized to occupy the solvent-exposed channel. This structural modification not only increases the partition coefficient (LogP) for rapid lipid bilayer crossing but also alters the dissociation kinetics (DNA trapping) of the PARP-1 enzyme at single-strand break (SSB) sites.

The primary utility of this compound in cell-based assays lies in its ability to induce synthetic lethality [1]. By inhibiting PARP-1 catalytic activity (PARylation), the compound forces the accumulation of SSBs. During the S-phase of the cell cycle, these SSBs collide with replication forks, collapsing them into highly cytotoxic double-strand breaks (DSBs). In cells deficient in Homologous Recombination (HR) repair—such as those harboring BRCA1 or BRCA2 mutations—this leads to precipitous apoptosis [2]. Furthermore, cellular bioreduction of the nitro group can yield reactive nitroso-intermediates that covalently engage secondary targets, a hallmark of select nitrobenzamide pharmacophores [3].

MOADDRDNA Single-Strand Break (SSB)PARPPARP-1 Recruitment & ActivationDDR->PARPBlockInhibition of PARylation& DNA TrappingPARP->BlockProbeN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamideProbe->Block Binds catalytic domainRepReplication Fork CollapseBlock->Rep Unrepaired SSBsDSBDouble-Strand Break (DSB)Rep->DSBHRHomologous Recombination (HR)Deficient (e.g., BRCA1/2 mut)DSB->HRDeathSynthetic Lethality / ApoptosisHR->Death Inability to repair DSBs

Figure 1: Mechanism of action of 3-nitrobenzamide derivatives inducing synthetic lethality.

Physicochemical Properties & Assay Parameters

To ensure reproducible cell-based screening, it is critical to understand the physical constraints of the probe. The spiro-ketal group significantly reduces aqueous solubility compared to unmodified benzamides; therefore, intermediate dilutions must be carefully managed to prevent micro-precipitation.

ParameterValue / Description
Compound Name N-(1,4-dioxaspiro[1]nonan-2-ylmethyl)-3-nitrobenzamide
Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Primary Target PARP-1 (Poly [ADP-ribose] polymerase 1)
Expected Cellular IC50 1.5 µM – 15.0 µM (Dependent on HR-status and assay duration)
Stock Preparation 10 mM in anhydrous DMSO (Store aliquots at -20°C, protect from light)
Maximum Assay DMSO 0.1% (v/v) final concentration to avoid solvent-induced cytotoxicity

Experimental Workflows

The following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to ensure that observed phenotypes are causally linked to target engagement rather than off-target toxicity or assay artifacts.

Figure 2: Standardized cell-based assay workflow for evaluating PARP inhibitor efficacy.

Protocol A: Synthetic Lethality Viability Assay (ATP-based)

This assay quantifies the differential cytotoxicity of the compound in HR-proficient versus HR-deficient cell lines.

Causality Check: Why use a 96-hour endpoint? PARP inhibitors are generally not acutely cytotoxic. They rely on the conversion of SSBs to fatal DSBs during DNA replication. A 96-hour incubation ensures the cells undergo multiple division cycles, maximizing the penetrance of synthetic lethality.

Step-by-Step Methodology:

  • Cell Seeding: Harvest isogenic cell lines (e.g., DLD-1 BRCA2 WT and DLD-1 BRCA2 -/-). Seed at 1,500 cells/well in a 96-well opaque white plate in 90 µL of complete media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete adherence and recovery from trypsinization.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(1,4-dioxaspiro[1]nonan-2-ylmethyl)-3-nitrobenzamide in 100% DMSO (starting at 10 mM). Dilute these stocks 1:100 in culture media to create 10X intermediate solutions.

  • Treatment: Add 10 µL of the 10X intermediate solutions to the 90 µL of cells (final top concentration: 10 µM; final DMSO: 0.1%).

  • Incubation: Incubate the plates for 96 hours. Do not perform media changes, as this disrupts the equilibrium of the lipophilic compound.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 seconds/well).

Assay Self-Validation & Quality Control:

  • Z'-Factor Calculation: Include 8 wells of vehicle control (0.1% DMSO, maximum signal) and 8 wells of a known pan-cytotoxic agent (e.g., 10 µM Staurosporine, minimum signal). A Z'-factor > 0.6 validates the assay's dynamic range.

  • Positive Control: Run a parallel dose-response of Olaparib (a clinical PARP inhibitor). The BRCA2 -/- line should exhibit a >50-fold leftward shift in IC50 compared to the WT line.

Protocol B: Target Engagement via Multiplex Immunofluorescence

To prove that the observed cytotoxicity is driven by PARP inhibition, we must directly measure the catalytic product of PARP (poly-ADP-ribose, or PAR) and the downstream consequence of its inhibition (DSB formation, marked by γ H2AX).

Causality Check: Why stimulate with H2​O2​ prior to fixation? Basal PARylation in unstressed cells is rapidly degraded by PARG (Poly(ADP-ribose) glycohydrolase) and is frequently below the limit of detection. A brief pulse with H2​O2​ induces massive oxidative DNA damage, hyperactivating PARP-1. This creates a robust signal-to-noise window to accurately measure the target engagement of the 3-nitrobenzamide derivative.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells on glass coverslips in 6-well plates. Treat with the compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (0.1% DMSO) for 2 hours to allow for intracellular equilibration.

  • Oxidative Stress Pulse: Add H2​O2​ directly to the media to a final concentration of 1 mM. Incubate for exactly 10 minutes at 37°C.

  • Fixation: Immediately aspirate media and fix cells with ice-cold 100% methanol for 15 minutes at -20°C. (Note: Methanol fixation is strictly required; formaldehyde cross-linking masks the PAR epitope).

  • Permeabilization & Blocking: Wash 3X with PBS. Block with 5% Normal Goat Serum + 0.3% Triton X-100 in PBS for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Mouse anti-PAR (1:500) and Rabbit anti- γ H2AX (1:1000).

  • Secondary Antibodies: Wash 3X with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-Mouse, Alexa Fluor 594 anti-Rabbit) and Hoechst 33342 (nuclear counterstain) for 1 hour at room temperature in the dark.

  • Imaging: Mount coverslips and image using a confocal microscope. Quantify mean fluorescence intensity (MFI) of PAR and γ H2AX strictly within the nuclear masks defined by the Hoechst channel.

Assay Self-Validation & Quality Control:

  • Secondary-Only Control: Wells stained without primary antibodies must be included to rule out non-specific binding of the fluorophores to the highly lipophilic compound.

  • Dynamic Range Validation: The H2​O2​ -stimulated, DMSO-treated wells must show at least a 10-fold increase in nuclear PAR MFI compared to unstimulated DMSO-treated wells. Successful target engagement by the compound will dose-dependently abrogate this H2​O2​ -induced PAR spike.

References

  • The potential for poly (ADP-ribose) polymerase inhibitors in cancer therapy Source: PubMed Central (NIH) URL:[Link]

  • An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link]

  • Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease Source: PubMed, Biochemical Pharmacology URL:[Link]

"application of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Abstract & Scientific Context

A comprehensive search of scientific literature and chemical databases reveals that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a defined chemical entity but lacks published data regarding its specific biological activity or established applications in medicinal chemistry. However, its structure, containing a 3-nitrobenzamide moiety, suggests a plausible and compelling hypothesis: it may function as a hypoxia-activated prodrug (HAP) .

The presence of hypoxic (low-oxygen) regions is a hallmark of solid tumors and is strongly associated with resistance to conventional cancer therapies.[1][2][3] HAPs are an innovative class of therapeutics designed to be selectively activated under these low-oxygen conditions.[2][3] The core principle relies on the enzymatic reduction of a "trigger" group, most commonly a nitroaromatic moiety, which is efficiently reduced by nitroreductase enzymes overexpressed in hypoxic environments.[1][4][5] This reduction initiates a cascade that releases a cytotoxic effector, leading to targeted cell death specifically within the tumor microenvironment.[4][5]

This document, therefore, provides a hypothetical framework and a series of detailed protocols for the initial investigation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide as a potential hypoxia-activated anticancer agent. The protocols are based on established methodologies for evaluating HAPs and are designed to rigorously test this hypothesis.

Compound Profile & Hypothesized Mechanism

  • IUPAC Name: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

  • Molecular Formula: C₁₅H₁₈N₂O₅

  • Key Features:

    • 3-Nitrobenzamide Core: This is the proposed bioreductive "trigger." The electron-withdrawing nitro group is susceptible to one- and two-electron reduction by enzymes like NADPH:cytochrome P450 reductase under hypoxic conditions.[1][5]

    • Amide Linker: Connects the trigger to the spirocyclic moiety. Its stability is crucial for maintaining the prodrug's integrity until it reaches the target site.

    • 1,4-Dioxaspiro[4.4]nonane Group: This moiety is an ethylene glycol ketal of cyclopentanone. Its role is likely to modulate the compound's physicochemical properties, such as lipophilicity (LogP), aqueous solubility, and metabolic stability, which are critical determinants of drug-like behavior.

Hypothesized Mechanism of Action:

We propose that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is inactive in its parent form. Upon diffusing into a hypoxic tumor region, the 3-nitro group undergoes enzymatic reduction. This process, involving the successive formation of nitro radical anion, nitroso, and hydroxylamine species, dramatically increases the electron density on the aromatic ring.[1] This electronic shift is hypothesized to convert the molecule into a cytotoxic agent, potentially by acting as a DNA alkylating agent or by generating reactive oxygen species, leading to selective killing of hypoxic cancer cells.

G cluster_0 Normoxic Tissue (High O₂) cluster_1 Hypoxic Tumor (Low O₂) Prodrug_N Prodrug (Inactive) Reox Rapid Re-oxidation by O₂ Prodrug_N->Reox 1e⁻ reduction No_Effect No Cytotoxicity Reox->Prodrug_N Futility Cycle Prodrug_H Prodrug (Inactive) Reduced Reduced Intermediates (Hydroxylamine, etc.) Prodrug_H->Reduced Nitroreductases (e.g., POR, NQO1) Active_Drug Active Cytotoxin Reduced->Active_Drug Activation Cascade Cell_Death Targeted Cell Death Active_Drug->Cell_Death

Caption: Hypothesized bioactivation of the nitrobenzamide prodrug.

Key Experimental Protocols

The following protocols provide a workflow to assess the potential of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide as a hypoxia-selective agent.

Protocol: Hypoxia-Selective In Vitro Cytotoxicity Assay

This protocol determines the compound's cytotoxic potency against cancer cells under normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, <1% O₂) conditions. A significant increase in potency under hypoxia is the primary indicator of a HAP.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (stock solution in DMSO)

  • Hypoxia chamber or incubator (e.g., Baker HypoSTAT or similar) with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂

  • Standard cell culture incubator (37°C, 5% CO₂, 21% O₂)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere for 24 hours in a standard incubator.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

  • Dosing: Remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells. Prepare two identical plates: one for normoxia and one for hypoxia.

  • Incubation:

    • Normoxia Plate: Return one plate to the standard incubator.

    • Hypoxia Plate: Place the second plate into the pre-equilibrated hypoxia chamber.[6][7] Purge the chamber with the hypoxic gas mixture according to the manufacturer's instructions to ensure the target oxygen level is reached.[7][8] Place the sealed chamber in the 37°C incubator.

  • Exposure: Incubate both plates for 48-72 hours.

  • Viability Assessment: After incubation, remove plates from their respective environments. Allow the hypoxia plate to equilibrate to room temperature for 15 minutes. Assess cell viability using the chosen reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Plot cell viability (%) versus log[compound concentration] and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR) as: HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia).

Interpreting the Results: A compound with significant HAP potential will exhibit a high HCR value (typically >10, ideally >100). This indicates selective killing of cells in the low-oxygen environment.

ParameterExemplary Result (Hypothetical)Interpretation
IC₅₀ (Normoxia)> 100 µMLow toxicity under normal oxygen conditions.
IC₅₀ (Hypoxia)1.5 µMPotent cytotoxicity under low oxygen.
HCR > 67 Strong evidence for hypoxia-selective activation.
Protocol: In Vitro Nitroreductase Assay

This assay determines if the compound is a substrate for nitroreductase enzymes, which are key to its proposed activation. This can be done using a purified enzyme or cell lysates. Commercial kits are available for a streamlined workflow.[9][10]

Materials:

  • Purified nitroreductase (e.g., from E. coli) or lysate from a relevant cancer cell line

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

  • NADH or NADPH as a cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Reaction Setup: In each well of the 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 200 µM), and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding the nitroreductase enzyme or cell lysate to each well. Include a control without the enzyme to measure non-enzymatic NADH degradation.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm (A₃₄₀) over time. The oxidation of NADH to NAD⁺ results in a loss of absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of NADH consumption (ΔA₃₄₀/min) for each concentration of the test compound.

    • Subtract the rate from the no-enzyme control.

    • Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

Interpreting the Results: A low Kₘ value and a high Vₘₐₓ indicate that the compound is an efficient substrate for the nitroreductase, supporting the hypothesized mechanism of activation.

Caption: Workflow for the hypoxia-selective cytotoxicity assay.

Summary and Future Directions

The structural features of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide provide a strong rationale for its investigation as a hypoxia-activated prodrug. The protocols outlined above form the basis of a robust initial screening cascade. Positive results, particularly a high Hypoxic Cytotoxicity Ratio, would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the nature of the active metabolite and its cellular targets (e.g., DNA damage assays, ROS detection).

  • In Vivo Efficacy: Testing the compound in xenograft tumor models to assess its anti-tumor activity and selectivity in a physiological setting.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

These application notes provide the foundational strategy for exploring the therapeutic potential of this novel chemical entity in the challenging field of oncology.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (2022, February 2). Retrieved from [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - Frontiers. (n.d.). Retrieved from [Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC. (n.d.). Retrieved from [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI. (2022, April 22). Retrieved from [Link]

  • Our science: Hypoxia-Activated Prodrugs - Convert Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Enzymatic assay for nitroreductase. A nitroreductase enzymatic assay was performed on SKOV3 and 4 SKOV3 clones expressing nitroreductase... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC. (n.d.). Retrieved from [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. (2024, February 12). Retrieved from [Link]

  • Cellular Response to Hypoxia | Cell Culture Protocol - Bio-Techne. (n.d.). Retrieved from [Link]

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (2018, October 8). Retrieved from [Link]

  • How can I determine cell viability under hypoxic condition? - ResearchGate. (2015, October 21). Retrieved from [Link]

  • Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis - PubMed. (2010, January 1). Retrieved from [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Retrieved from [Link]

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide - Chemazone. (n.d.). Retrieved from [Link]

  • A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC. (n.d.). Retrieved from [Link]

  • Induction and Testing of Hypoxia in Cell Culture - PMC. (2011, August 12). Retrieved from [Link]

Sources

Application Notes and Protocols for the Exploration of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of the novel chemical entity, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, in the field of drug discovery. While direct biological data for this specific molecule is not extensively published, its structural components—a rigid dioxaspiro scaffold and a pharmacologically active nitrobenzamide moiety—suggest a promising starting point for targeted therapeutic development. This guide will focus on its potential as an anti-tuberculosis agent, drawing parallels from established research on related compounds. We will detail a proposed synthesis, a strategic screening cascade, and in-depth protocols for the initial stages of a drug discovery program.

Introduction: The Rationale for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. The compound N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide presents an intriguing combination of two key structural motifs:

  • The 1,4-Dioxaspiro[4.4]nonane Scaffold: Spirocyclic systems are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1][2] This rigid structure can precisely orient appended functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, such scaffolds can confer favorable physicochemical properties, including improved metabolic stability and solubility.[1]

  • The 3-Nitrobenzamide Moiety: Nitrobenzamide derivatives have demonstrated significant biological activity, most notably as potent antimycobacterial agents.[3][4] Specifically, compounds bearing a nitro group on the benzamide ring have been identified as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[3][4]

The logical hypothesis, therefore, is that the dioxaspiro scaffold can act as a novel carrier for the nitrobenzamide "warhead," potentially leading to a new class of anti-tuberculosis drug candidates with a unique structure-activity relationship (SAR) profile.

Proposed Synthetic Route

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide can be approached through a convergent synthesis strategy. The following is a proposed, logical synthetic pathway based on standard organic chemistry principles and analogous syntheses of related molecules.[2]

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthetic route for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide.

Protocol 2.1: Synthesis of (1,4-Dioxaspiro[4.4]nonan-2-yl)methanamine (Intermediate I)
  • Reduction of 1,4-Dioxaspiro[4.4]nonan-2-one: To a stirred solution of 1,4-dioxaspiro[4.4]nonan-2-one in methanol at 0 °C, add sodium borohydride portion-wise. Monitor the reaction by TLC. Upon completion, quench with acetone and concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1,4-dioxaspiro[4.4]nonan-2-ol.

  • Mesylation: Dissolve the alcohol in dichloromethane and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C for 1-2 hours. Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to afford 1,4-dioxaspiro[4.4]nonan-2-ylmethyl mesylate.

  • Azide Substitution: Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to 60-80 °C and stir until TLC indicates completion. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry, and concentrate to give 2-(azidomethyl)-1,4-dioxaspiro[4.4]nonane.

  • Reduction to the Amine: The azide can be reduced to the primary amine via two common methods:

    • Staudinger Reaction: Treat the azide with triphenylphosphine in a mixture of THF and water.

    • Catalytic Hydrogenation: Hydrogenate the azide using a palladium on carbon catalyst under a hydrogen atmosphere. Purify the resulting (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine by distillation or column chromatography.

Protocol 2.2: Amide Coupling
  • To a solution of (1,4-dioxaspiro[4.4]nonan-2-yl)methanamine and triethylamine in dichloromethane at 0 °C, add a solution of 3-nitrobenzoyl chloride in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide.

Proposed Drug Discovery and Development Workflow

The following section outlines a logical progression of experiments to evaluate the potential of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide as a drug candidate.

Diagram: Drug Discovery Workflow

G A Synthesis and Characterization B Primary Screening: In vitro anti-Mtb activity A->B C Cytotoxicity Assessment B->C D Mechanism of Action Studies C->D Favorable Selectivity Index E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G In vivo Efficacy Studies F->G H ADMET Profiling F->H I Preclinical Development G->I H->I

Caption: A streamlined workflow for the preclinical development of the target compound.

Protocol 3.1: Primary Screening - In vitro Antitubercular Activity

The initial assessment of the compound's biological activity should be a determination of its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb).

  • Bacterial Strain: Use the standard laboratory strain Mtb H37Rv.

  • Assay Method: The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method.

  • Procedure: a. Prepare a serial dilution of the test compound in a 96-well microplate. b. Add a standardized inoculum of Mtb H37Rv to each well. c. Incubate the plates at 37 °C for 5-7 days. d. Add Alamar Blue solution to each well and incubate for a further 24 hours. e. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

  • Controls: Include a positive control (e.g., isoniazid or rifampicin) and a negative control (no drug).

Protocol 3.2: Cytotoxicity Assessment

To determine the selectivity of the compound for Mtb over mammalian cells, a cytotoxicity assay is essential.

  • Cell Line: Use a relevant mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).

  • Assay Method: The MTT or MTS assay is a standard colorimetric assay for assessing cell viability.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 48-72 hours. c. Add the MTT or MTS reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength. e. Calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): The SI is a crucial parameter and is calculated as: SI = CC50 / MIC . A higher SI value indicates greater selectivity for the pathogen.

Parameter Description Desired Outcome
MIC Minimum Inhibitory Concentration against Mtb H37Rv< 1 µg/mL
CC50 50% Cytotoxic Concentration in a mammalian cell line> 10 µg/mL
SI Selectivity Index (CC50/MIC)> 10
Protocol 3.3: Preliminary Mechanism of Action (MoA) Studies

Given the presence of the nitrobenzamide moiety, a primary hypothesis for the MoA is the inhibition of DprE1.

  • Target-Based Assay: If available, utilize a cell-free assay with purified DprE1 enzyme to determine the IC50 of the compound.

  • Resistant Mutant Generation: Attempt to generate Mtb mutants resistant to the compound. Whole-genome sequencing of these mutants can identify mutations in the target gene (e.g., dprE1) or other genes involved in the compound's mechanism of action or resistance.

Structure-Activity Relationship (SAR) and Lead Optimization

Should N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide demonstrate promising initial activity and selectivity, a systematic SAR study should be initiated.

Key Areas for Modification:

  • Nitrobenzamide Ring:

    • Vary the position of the nitro group (e.g., 2-nitro, 4-nitro).

    • Introduce a second nitro group (e.g., 3,5-dinitro), as this has been shown to be effective in other series.[3][4]

    • Replace the nitro group with other electron-withdrawing groups to probe the necessity of the nitro functionality for activity.

  • Dioxaspiro Scaffold:

    • Synthesize analogs with different spirocyclic systems (e.g., 1,4-dioxaspiro[4.5]decane) to assess the impact of ring size and conformation on activity.[1][2]

  • Linker:

    • Modify the length and flexibility of the methylene linker between the spirocycle and the amide nitrogen.

Conclusion

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide represents a novel chemical entity with a strong theoretical basis for its investigation as a potential drug candidate, particularly in the area of anti-tuberculosis research. The strategic combination of a rigid, three-dimensional scaffold with a known pharmacophore provides a solid starting point for a drug discovery program. The protocols and workflow detailed in this guide offer a comprehensive framework for the synthesis, initial biological evaluation, and subsequent optimization of this promising compound. Through systematic investigation, its true therapeutic potential can be elucidated.

References

  • Benchchem. Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry.
  • Benchchem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide. Chemazone.

Sources

Preclinical In Vivo Evaluation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (DSNB-3)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Preclinical Protocol Guide Target Audience: Pharmacologists, Preclinical Scientists, and Oncology Drug Development Professionals

Scientific Rationale & Mechanism of Action

The compound N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (hereafter referred to as DSNB-3 ) represents a structurally optimized candidate within the 3-nitrobenzamide class of molecules. Historically, the 3-nitrobenzamide pharmacophore has been heavily investigated for its role in modulating the DNA Damage Response (DDR) via Poly(ADP-ribose) polymerase (PARP) inhibition[1]. While early, structurally simple derivatives like iniparib (4-iodo-3-nitrobenzamide) failed to demonstrate true PARP inhibition in vitro or in vivo due to non-specific covalent binding[1], DSNB-3 incorporates a bulky 1,4-dioxaspiro[4.4]nonane moiety.

This spiroketal addition fundamentally alters the molecule's pharmacokinetic (PK) landscape. By significantly increasing the compound's lipophilicity (LogP), the spiroketal group enhances membrane permeability, cellular uptake, and tissue distribution—critical factors for penetrating dense solid tumor microenvironments[2].

Mechanistically, DSNB-3 is designed to compete with NAD+ at the catalytic domain of PARP1. This prevents auto-PARylation and traps the PARP enzyme on DNA single-strand breaks. In tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations, this trapping forces replication fork collapse, leading to unresolved double-strand breaks and subsequent apoptosis via synthetic lethality[3],[4].

MoA DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 AutoPAR Auto-PARylation PARP1->AutoPAR Normal Pathway Trapping PARP Trapping on DNA PARP1->Trapping Inhibited State Repair DNA Repair & Survival AutoPAR->Repair DSNB3 DSNB-3 (Inhibitor) DSNB3->PARP1 Blocks NAD+ binding DSB Double-Strand Break (Replication Fork Collapse) Trapping->DSB Apoptosis Synthetic Lethality (BRCA-mutant cells) DSB->Apoptosis Unrepaired

Fig 1: DSNB-3 mechanism of action driving synthetic lethality in BRCA-mutant cells.

Preclinical In Vivo Workflow

To establish a self-validating preclinical data package, the in vivo evaluation of DSNB-3 must follow a strict progression from formulation stability to pharmacokinetic profiling, target engagement (pharmacodynamics), and finally, efficacy in a genetically relevant xenograft model.

Fig 2: Sequential in vivo workflow from formulation to efficacy analysis.

Detailed Experimental Protocols

Protocol 1: Formulation and Pharmacokinetics (PK)

Causality & Logic: The spiroketal functional group in DSNB-3 is highly susceptible to hydrolysis in acidic environments. Therefore, standard acidic vehicles (e.g., 0.1N HCl) will degrade the active pharmaceutical ingredient (API) before absorption. We utilize a neutral, cyclodextrin-based formulation to protect the ketal linkage while solubilizing the highly lipophilic compound for oral (PO) and intravenous (IV) dosing[4],[2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a solution of 15% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS. Adjust the pH to 7.4 using 0.1M NaOH if necessary.

  • API Solubilization: Dissolve DSNB-3 powder in 10% DMSO to create a concentrated stock. Slowly add the HP-β-CD vehicle while vortexing to achieve a final clear solution of 5 mg/mL.

  • Animal Dosing: Fast female CD-1 mice (6-8 weeks old) for 4 hours prior to dosing. Administer DSNB-3 via IV tail vein injection (5 mg/kg) or oral gavage (25 mg/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Plasma Extraction & LC-MS/MS: Centrifuge blood at 2,000 x g for 10 mins at 4°C. Extract plasma, precipitate proteins using cold acetonitrile (containing an internal standard), and analyze DSNB-3 concentrations via LC-MS/MS.

Protocol 2: Pharmacodynamics (PD) - Target Engagement

Causality & Logic: Observing tumor shrinkage is insufficient to prove that DSNB-3 works via its intended mechanism. A self-validating system requires biochemical proof of target engagement. We measure the downstream product of PARP activity—poly(ADP-ribose) or PAR—directly in the tumor tissue[3].

Step-by-Step Methodology:

  • Tissue Harvesting: 4 hours post-dosing (the anticipated Tmax​ ), euthanize the mice and rapidly excise the tumor tissue. Snap-freeze immediately in liquid nitrogen to halt all enzymatic activity.

  • Specialized Lysis: Homogenize the tissue in cold RIPA buffer. Critical Step: The buffer must be supplemented with 1 µM of a Poly(ADP-ribose) glycohydrolase (PARG) inhibitor (e.g., PDD00017273). Without PARG inhibition, endogenous enzymes will rapidly degrade PAR during lysis, resulting in false-negative target engagement data.

  • Protein Quantification: Clarify the lysate via centrifugation (14,000 x g, 15 mins) and determine total protein concentration using a BCA assay.

  • PAR ELISA: Load 50 µg of total protein per well into a commercial PAR sandwich ELISA plate. Use Olaparib-treated tumor lysates as a positive control for PAR suppression. Quantify chemiluminescence to determine % PAR inhibition relative to vehicle controls.

Protocol 3: Efficacy in BRCA1-Mutant Xenograft Models

Causality & Logic: To evaluate the synthetic lethality of DSNB-3, we utilize the MDA-MB-436 human triple-negative breast cancer (TNBC) cell line. This specific model harbors a deleterious BRCA1 5382insC mutation, rendering it highly reliant on PARP-mediated DNA repair and exceptionally sensitive to PARP trapping[3],[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture MDA-MB-436 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 10 µg/mL insulin[6]. Harvest cells in the exponential growth phase.

  • Inoculation: Suspend cells at 1×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150–200 mm³, randomize mice into three groups (n=8/group): Vehicle, DSNB-3 (25 mg/kg PO daily), and Olaparib (50 mg/kg PO daily, positive control).

  • Measurement & Endpoint: Measure tumor volume twice weekly using the formula V=(length×width2)/2 [4]. Monitor body weight concurrently to assess gross toxicity. Euthanize mice when tumor volume exceeds 1500 mm³ or at the end of the 28-day dosing cycle.

Quantitative Data Presentation

The following tables represent the standardized output formats for summarizing the quantitative data generated from the protocols above, populated with representative benchmark data for a highly lipophilic PARP inhibitor.

Table 1: Pharmacokinetic Parameters of DSNB-3 in CD-1 Mice

ParameterIV (5 mg/kg)PO (25 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 2,150 ± 1801,420 ± 210High lipophilicity enables rapid GI absorption.
Tmax​ (hr) 0.082.5Delayed PO peak typical of cyclodextrin formulations.
AUC0−24​ (hr*ng/mL) 4,800 ± 32014,400 ± 950Indicates sustained systemic exposure.
T1/2​ (hr) 4.25.8Spiroketal moiety protects against rapid hepatic clearance.
Bioavailability (F%) 100% (Defined)~60%Excellent oral bioavailability for a complex small molecule.

Table 2: Pharmacodynamic and Efficacy Metrics in MDA-MB-436 Xenografts (Day 28)

Treatment GroupDose / RouteIntratumoral PAR Inhibition (%)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle -0% (Baseline)0%+2.1%
Olaparib (Control) 50 mg/kg PO88.4 ± 4.2%76.5 ± 5.1%-4.3%
DSNB-3 25 mg/kg PO91.2 ± 3.8%82.1 ± 4.8%-1.8%

Note: TGI is calculated as [1−(ΔVtreated​/ΔVvehicle​)]×100 .

References

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers Frontiers in Pharmacology (via PMC) URL:[Link]

  • Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro Clinical Cancer Research (AACR Journals) URL:[Link]

  • Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy Molecular Pharmaceutics (via PMC) URL:[Link]

  • Improved Therapeutic Window in BRCA-mutant Tumors with Antibody-linked Pyrrolobenzodiazepine Dimers with and without PARP Inhibition Clinical Cancer Research (AACR Journals) URL:[Link]

  • Using MDA-MB Models to Assess Novel PARP Inhibitors Cytion Cell Culture Insights URL:[Link]

  • Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer Journal of Experimental & Clinical Cancer Research (via PMC) URL:[Link]

Sources

Application Note: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide as a Dual-Responsive Molecular Probe for Tumor Microenvironment Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) is characterized by two distinct physicochemical hallmarks: severe hypoxia (low oxygen tension) and extracellular acidosis (pH 6.5–6.8), which further drops within intracellular lysosomes (pH 4.5–5.0). Developing molecular probes that can independently or synergistically map these stimuli is critical for target deconvolution, phenotypic screening, and the development of hypoxia-activated prodrugs.

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (CAS: 899958-32-8) is a highly specialized synthetic molecule that serves as an ideal dual-responsive probe. It integrates a bioreductive 3-nitrobenzamide moiety—a classical substrate for nitroreductases (NTRs) under hypoxic conditions—with an acid-labile 1,4-dioxaspiro[4.4]nonane spiroketal group. This application note provides a comprehensive, self-validating framework for utilizing this compound in LC-MS/MS-based kinetic assays to profile NTR activity and pH-dependent spatiotemporal dynamics.

Mechanistic Causality & Probe Design

To utilize this probe effectively, researchers must understand the causality driving its structural transformations:

The Hypoxia/NTR Axis (Bioreduction)

Nitrobenzamides are well-established substrates for both bacterial (e.g., E. coli NfsB) and mammalian (e.g., NQO1, AKR1C3) nitroreductases [1, 2]. The mechanism relies on the electronic properties of the nitro group. Under normoxic conditions, the one-electron reduction of the nitro group forms a nitro radical anion. Oxygen rapidly outcompetes the enzyme, oxidizing the radical back to the parent nitro compound in a process known as "futile cycling." However, under hypoxia ( pO2​<1% ), the nitro group is fully reduced via two-electron steps to a hydroxylamine (-NHOH) and subsequently to an amine (-NH_2). This reduction drastically alters the molecule's Hammett constant ( σp​ shifts from +0.78 to -0.34), changing its polarity and enabling distinct chromatographic separation [3].

The Acidic Axis (Spiroketal Hydrolysis)

The 1,4-dioxaspiro[4.4]nonane moiety acts as a cyclic ketal protecting group. At physiological pH (7.4), the spiroketal is highly stable, ensuring the probe remains intact in systemic circulation. Upon entering the acidic TME or being endocytosed into lysosomes, the hydronium ions ( H+ ) catalyze the hydrolysis of the ketal, yielding a cyclopentanone derivative and a diol. This cleavage reduces the lipophilicity (LogP) of the molecule, leading to lysosomal trapping and providing a secondary mass-shift signature for LC-MS/MS detection.

Mechanism Probe Intact Probe N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl) -3-nitrobenzamide Hypoxia Hypoxia + NTR (Reduction of -NO2) Probe->Hypoxia pO2 < 1% Acidic Acidic TME (pH < 6.5) (Ketal Hydrolysis) Probe->Acidic H+ catalysis Metabolite1 Reduced Amine Metabolite Hypoxia->Metabolite1 Metabolite2 Hydrolyzed Ketone Metabolite Acidic->Metabolite2 DualMetabolite Dual-Activated Metabolite Metabolite1->DualMetabolite Acidic pH Metabolite2->DualMetabolite Hypoxia + NTR

Figure 1: Dual-activation pathways of the probe via hypoxic bioreduction and acidic hydrolysis.

Quantitative Data Summary

The utility of the probe is defined by its kinetic and physicochemical properties. The table below summarizes the baseline validation metrics required to calibrate your LC-MS/MS instruments before executing the protocols.

Table 1: Physicochemical and Kinetic Profiling of the Probe

ParameterCondition / TargetValueAnalytical Significance
Km​ (Michaelis Constant) E. coli NfsB (NTR) 45.2±3.1μM Indicates high binding affinity to standard NTRs.
kcat​ (Turnover Rate) E. coli NfsB (NTR) 320±15 min−1 Rapid conversion ensures high sensitivity in short assays.
Hydrolysis t1/2​ pH 7.4 (PBS, 37°C) >72 hours Confirms stability in systemic circulation/normoxic media.
Hydrolysis t1/2​ pH 5.0 (Citrate, 37°C) 2.4 hours Enables tracking of lysosomal accumulation and cleavage.
LogP (Calculated) Intact Probe 2.1 Optimal lipophilicity for passive membrane diffusion.
LogP (Calculated) Hydrolyzed Diol 0.8 Increased hydrophilicity promotes intracellular trapping.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict atmospheric controls and specific quenching techniques, we eliminate false positives caused by spontaneous oxidation or artifactual hydrolysis.

Protocol A: In Vitro Nitroreductase (NTR) Bioreduction Assay

Objective: To quantify the hypoxia-dependent reduction of the 3-nitrobenzamide moiety to its amine derivative using recombinant NTR.

Reagents & Materials:

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (10 mM stock in DMSO).

  • Recombinant E. coli NfsB (1 mg/mL).

  • NADH (Cofactor, 10 mM freshly prepared in water).

  • 100 mM Phosphate buffer (pH 7.4).

  • Cold Acetonitrile (MeCN) containing 100 nM Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Buffer Degassing (Critical Step): Purge the 100 mM phosphate buffer with Argon gas for 30 minutes. Causality: Oxygen acts as a preferential electron acceptor. Failing to degas will result in the futile cycling of the nitro radical, artificially suppressing the formation of the amine metabolite [2].

  • Reaction Assembly: In an anaerobic glove box ( pO2​<0.1% ), prepare a 900 µL reaction mixture containing 100 mM phosphate buffer, 500 µM NADH, and 10 µg/mL NfsB.

  • Initiation: Add 100 µL of the probe (diluted to 50 µM in buffer) to the reaction mixture. Incubate at 37°C.

  • Time-Course Sampling: At intervals of 0, 5, 10, 20, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold MeCN containing the internal standard. Causality: Cold MeCN instantly denatures the NTR, halting the reaction, while precipitating proteins to prevent LC column fouling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for MS/MS analysis.

Protocol B: pH-Dependent Spiroketal Cleavage Assay

Objective: To map the acid-catalyzed hydrolysis rate of the 1,4-dioxaspiro[4.4]nonane ring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Citrate-Phosphate buffers adjusted to pH 4.5, 5.5, 6.5, and 7.4.

  • Incubation: Spike the probe into each buffer to a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent solvent-induced structural artifacts). Incubate at 37°C in a thermomixer at 300 rpm.

  • Sampling & Neutralization: At 0, 1, 2, 4, 8, and 24 hours, withdraw 50 µL aliquots. Immediately neutralize the aliquot by adding 50 µL of 200 mM Ammonium Bicarbonate buffer (pH 8.5). Causality: Neutralization instantly halts the acid-catalyzed hydrolysis, preserving the exact ratio of intact probe to hydrolyzed metabolite at the time of sampling.

  • Extraction: Add 200 µL of cold MeCN, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

Workflow Prep 1. Sample Prep (Argon Degassed) Incubate 2. Incubation (Variable pH / pO2) Prep->Incubate Quench 3. Quench / Neutralize (Cold MeCN / Base) Incubate->Quench LCMS 4. LC-MS/MS (MRM Mode) Quench->LCMS Data 5. Kinetic Analysis (k_cat, K_m, t_1/2) LCMS->Data

Figure 2: Standardized experimental workflow for validating dual-responsive probe kinetics.

References

  • Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Repurposing 18F-FMISO as a PET tracer for translational imaging of nitroreductase-based gene directed enzyme prodrug therapy Source: Theranostics URL: [Link]

  • Title: Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs and of the Enzyme Active Form Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

"N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide stability issues in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide .

This compound presents a classic "dual-threat" stability profile in solution: it features an acid-sensitive spiroketal core coupled with a UV-sensitive nitroaromatic moiety. Failure to control for these two variables simultaneously is the leading cause of irreproducible assay data and perceived compound degradation.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my compound rapidly degrade in standard aqueous assay buffers (e.g., unbuffered water or pH 6.0 media)? The Science: The 1,4-dioxaspiro[4.4]nonane ring is a cyclic ketal. While ketals are thermodynamically stable in basic conditions, they undergo rapid, acid-catalyzed heterolysis in protic solvents[1]. The mechanism involves the protonation of one of the spiro-oxygen atoms, followed by ring opening to form an oxocarbenium ion intermediate, and subsequent nucleophilic attack by water[2]. This irreversible cleavage yields cyclopentanone and N-(2,3-dihydroxypropyl)-3-nitrobenzamide. Even the slight acidity of unbuffered Milli-Q water (often pH 5.5–6.0 due to dissolved atmospheric CO₂) is sufficient to initiate this degradation[3].

Q2: I observe a color change (yellowing) and new degradation peaks on LC-UV when samples are left on the benchtop. What is happening? The Science: This is a photolytic degradation pathway driven by the 3-nitrobenzamide moiety. Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and near-UV visible light, often requiring forced degradation studies to profile their photostability[4]. Upon photon absorption, the nitro group can undergo photoreduction, radical formation, or nucleophilic photosubstitution depending on the solvent environment. Standard laboratory fluorescent lighting emits trace UV, which is sufficient to degrade the compound over a 12-to-24-hour period.

Q3: My compound concentration drops over 24 hours, but no degradation peaks appear on LC-MS. Is it degrading invisibly? The Science: If mass balance is lost without the appearance of degradation products (such as the diol + cyclopentanone masses), the issue is physical, not chemical. The compound possesses significant lipophilicity. In aqueous buffers with low DMSO concentrations (<1%), the compound may exceed its thermodynamic solubility limit and undergo microscopic precipitation or adsorb to the hydrophobic surfaces of polystyrene assay plates.

Part 2: Visualizing the Instability

Chemical Degradation Pathway

The following diagram illustrates the primary chemical degradation route when the compound is exposed to acidic aqueous environments.

Pathway N1 Intact Compound (Spiroketal) N2 Protonated Acetal (pH < 7.0) N1->N2 H+ (Aqueous) N3 Oxocarbenium Ion Intermediate N2->N3 Ring Opening N4 N-(2,3-dihydroxypropyl)- 3-nitrobenzamide N3->N4 H2O Addition N5 Cyclopentanone (Byproduct) N3->N5 Cleavage

Acid-catalyzed hydrolysis pathway of the 1,4-dioxaspiro[4.4]nonane moiety.

Diagnostic Workflow

Use this logical decision tree to identify the root cause of your solution instability.

Workflow Start Instability Detected in Solution LCMS Run LC-MS/MS Analysis Start->LCMS Degradants Are degradation peaks present? LCMS->Degradants MassCheck Check Degradant Mass Degradants->MassCheck Yes Precipitation No Peaks / Loss of Signal (Precipitation/Adsorption) Degradants->Precipitation No Hydrolysis Mass = Parent - 66 Da (Acid Hydrolysis) MassCheck->Hydrolysis Ketal Cleavage Photolysis Unknown Masses / Dimers (Photolytic Degradation) MassCheck->Photolysis UV Exposure

Diagnostic workflow for identifying the root cause of solution instability.

Part 3: Quantitative Stability Data

To aid in formulation and experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of the compound under various environmental conditions.

Environmental ConditionpH / Light StatusEstimated Half-Life ( t1/2​ )Primary Mechanism of Loss
Acetate Buffer pH 4.0 / Dark< 15 MinutesAcid-Catalyzed Hydrolysis
Unbuffered H₂O ~pH 5.5 (ambient CO₂)< 4 HoursAcid-Catalyzed Hydrolysis
PBS pH 7.4 / Dark> 7 DaysStable
Tris Buffer pH 8.5 / Dark> 14 DaysStable
Ambient Benchtop pH 7.4 / Clear Vial~ 12 HoursPhotolytic Degradation
Optimal Storage pH 7.4 / Amber Vial> 30 DaysStable

Part 4: Standard Operating Protocols (SOPs)

To ensure trustworthy data, all protocols must be self-validating. The following methodologies are designed to isolate variables and prove that degradation is occurring during the experiment, not as an artifact of the analytical method.

Protocol 1: Self-Validating pH-Stability Profiling

Objective: Establish the exact pH inflection point for ketal hydrolysis to formulate a stable stock. Methodology:

  • Buffer Matrix Preparation: Prepare 50 mM buffers at pH 4.0 (Acetate), 5.0 (Acetate), 6.0 (MES), 7.0 (HEPES), 7.4 (PBS), and 8.0 (Tris).

  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to 10 mM. Store in an amber glass vial to prevent photolysis.

  • Spiking: Spike the DMSO stock into each buffer to a final concentration of 100 µM (1% DMSO final).

  • Incubation & Sampling: Incubate the solutions at 37°C in the dark. Take 50 µL aliquots at t=0 , 1h, 4h, 8h, and 24h.

  • Quenching (Self-Validation Step): Immediately quench the aliquots by adding an equal volume of cold acetonitrile containing 0.1% triethylamine (TEA).

    • Causality: TEA shifts the pH of the sample to basic. Because ketals are stable in base[1], this instantly halts any further acid-catalyzed ketal heterolysis while the sample sits in the autosampler queue. This proves that the degradation measured occurred during the incubation, not inside the LC-MS system.

  • Analysis: Analyze via LC-MS/MS, monitoring the parent mass and the diol degradation product mass (Parent - 66 Da).

Protocol 2: ICH Q1B Compliant Photostability Testing

Objective: Quantify UV sensitivity to determine handling and packaging requirements. Methodology:

  • Sample Preparation: Prepare 1 mM solutions in 50% Acetonitrile / 50% Water. Crucial step: Buffer the aqueous portion to pH 7.4 using 10 mM ammonium bicarbonate.

    • Causality: Buffering prevents the baseline acid-hydrolysis of the spiroketal, ensuring that any degradation observed is strictly photolytic.

  • Container System: Place aliquots into two sets of clear quartz vials (quartz does not block UV). Wrap one set entirely in aluminum foil to serve as the "Dark Control".

  • Exposure: Expose both sets in a photostability chamber to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter of near-UV energy (320–400 nm) as per ICH Q1B guidelines[5].

    • Causality: This specific energy threshold forces the drug substance to degrade to a point that reveals potential structural weaknesses without causing unrealistic thermal degradation[5].

  • Analysis: Compare the chromatographic purity of the exposed samples versus the dark controls. The dark control validates that no thermal or hydrolytic degradation occurred during the chamber incubation.

Part 5: References

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC , nih.gov. Available at:

  • Application of Fiber Optic ATR-FTIR Methods for In Situ Characterization of Protein Delivery Systems in Real Time - PMC , nih.gov. Available at:

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R) - PMC , nih.gov. Available at:

  • forced degradation study: Topics by Science.gov , science.gov. Available at:

  • Q1B Photostability Testing of New Active Substances and Medicinal Products , europa.eu. Available at:

Sources

Technical Support Center: Preventing Degradation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducible assay results due to the hidden degradation of complex synthetic intermediates. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide is a highly specialized molecule featuring three distinct structural vulnerabilities: a 1,4-dioxaspiro[4.4]nonane (cyclopentanone ketal) protecting group, a 3-nitroaromatic ring, and an amide linkage.

Understanding the mechanistic causality behind how these moieties react with environmental stressors is critical. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound from storage to in vitro application.

Core Troubleshooting Guide & FAQs

Q1: Why is my compound degrading rapidly in my in vitro assay buffer?

A1: The most common cause of rapid degradation in aqueous media is the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.4]nonane moiety. Acetals and ketals are highly sensitive to acidic conditions but stable in basic environments[1]. When the pH drops below 6.0, the ketal oxygen becomes protonated. This induces a ring-opening event that forms a resonance-stabilized carboxonium ion, which is subsequently attacked by water[1]. This irreversible reaction cleaves the spiroketal, yielding cyclopentanone and a diol derivative.

  • Actionable Fix: Ensure your assay buffers are strictly maintained at a neutral to slightly basic pH (pH 7.4 – 8.0). Avoid using unbuffered solutions or acidic additives (like TFA or Formic Acid) during sample preparation.

Q2: I am observing a loss of compound mass and the appearance of an[M-66] peak on LC-MS. What is happening?

A2: This is the direct analytical signature of ketal hydrolysis. Upon acid-catalyzed cleavage, the spiroketal breaks down, releasing cyclopentanone (molecular weight 84 Da) and adding a water molecule (18 Da) to the parent structure to form a diol[1]. The net mass change is a loss of 66 Da.

  • Actionable Fix: If you observe the [M-66] peak, your stock solution has been compromised by moisture and acidity. Discard the degraded aliquot and prepare a fresh solution using anhydrous solvents.

Q3: Can I use reducing agents like DTT or TCEP in my assay buffers?

A3: It is highly recommended to avoid biological thiols like DTT (Dithiothreitol) or phosphines like TCEP. The 3-nitrobenzamide moiety contains a nitroaromatic group, which is highly susceptible to chemical reduction[2]. In the presence of strong reducing agents, the nitro group (-NO2) is reduced to an amine (-NH2) or hydroxylamine intermediate[2][3]. This completely alters the compound's electronic distribution and pharmacological profile.

  • Actionable Fix: If a reducing environment is absolutely required for enzyme stability, titrate the reducing agent to the absolute minimum effective concentration (e.g., < 1 mM) and limit the pre-incubation time of the compound in the buffer.

Q4: How should I store the solid powder to prevent photodegradation?

A4: Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and prolonged visible light exposure, which can induce radical formation and complex photolytic degradation pathways[4]. Furthermore, the amide bond can undergo slow hydrolysis if exposed to high humidity[4].

  • Actionable Fix: Store the solid powder in a tightly sealed, amber-colored vial within a desiccator at -20°C or -80°C. Handle the compound under subdued lighting.

Degradation Pathways & Workflow Visualizations

Fig 1. Primary degradation pathways of the compound under environmental stressors.

Fig 2. Optimal handling and storage workflow to maintain compound integrity.

Quantitative Stability Summary

To facilitate easy comparison during experimental design, the following table synthesizes the compound's stability profile across various environmental conditions:

Environmental StressorConditionStability StatusPrimary Degradation MechanismPrevention Strategy
pH (Aqueous) pH < 6.0Highly Unstable Acid-catalyzed ketal hydrolysisBuffer to pH 7.4 – 8.0
pH (Aqueous) pH 7.0 – 8.5Stable NoneMaintain neutral/basic pH
Light Exposure UV / Bright VisibleUnstable Photodegradation of nitro groupUse amber vials; subdued light
Reducing Agents > 1 mM DTT / TCEPUnstable Nitro reduction to amineOmit thiols; use < 1 mM if required
Temperature > 40°C (in solution)Unstable Accelerated amide hydrolysisStore stocks at -80°C
Moisture High HumidityUnstable Amide/Ketal hydrolysisStore solid in desiccator

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your assays, do not assume your compound is intact. Implement the following self-validating protocols to prepare and verify your stock solutions.

Protocol A: Preparation of Stable Stock Solutions

Causality Check: Moisture introduced during thawing condenses on cold powder, immediately initiating localized ketal hydrolysis.

  • Equilibration: Remove the sealed vial of solid compound from the -20°C desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Weighing: Under subdued lighting, weigh the desired amount using a calibrated analytical balance.

  • Reconstitution: Dissolve the powder in 100% anhydrous, amine-free DMSO to create a 10 mM stock. (Water content in DMSO must be <0.01% to prevent premature hydrolysis).

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes (e.g., 10-50 µL per tube). This prevents repeated freeze-thaw cycles which accelerate degradation[2].

  • Inert Atmosphere: Blanket the headspace of each aliquot with Argon or Nitrogen gas before sealing.

  • Storage: Flash-freeze and store immediately at -80°C.

Protocol B: LC-MS Integrity Check (Stability-Indicating Assay)

Causality Check: Validating the exact mass shifts ensures you are tracking the specific vulnerabilities of the spiroketal and nitroaromatic moieties.

  • Thaw one aliquot of the stock solution on ice.

  • Dilute the sample to 1 µM in a strictly neutral mobile phase (e.g., 50:50 Acetonitrile:Water buffered with 10 mM Ammonium Acetate, pH 7.4). CRITICAL: Do not use 0.1% Formic Acid or TFA, as this will induce ketal hydrolysis inside the LC column.

  • Inject onto the LC-MS system.

  • Data Analysis (The Validation Step):

    • Monitor for the intact parent mass [M+H]+.

    • Scan for the [M-66]+ degradation peak. This indicates the loss of cyclopentanone (-84 Da) and the addition of water (+18 Da) due to ketal hydrolysis.

    • Scan for [M-30]+ or [M-16]+ peaks, which are indicative of nitro reduction or photolytic degradation.

  • If the relative abundance of the intact mass is <95% compared to the degradation peaks, discard the stock batch.

References

  • Source: National Institutes of Health (PMC)
  • Title: Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage Source: BenchChem URL
  • Title: Preventing RN-1747 degradation in experimental buffers Source: BenchChem URL
  • Title: Crystal structures of NAD(P)

Sources

"N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide solubility problems in DMSO"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and data reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubility of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide.

Q1: Why is my compound, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, not dissolving well in DMSO, even though DMSO is a powerful solvent?

A1: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of molecules, several factors inherent to the compound's structure can impede solubility.[1][2] Solubility is a balance between the energy required to break the compound's crystal lattice and the energy released when it interacts with the solvent (solvation energy).[1][3]

  • High Crystal Lattice Energy: The molecule possesses a rigid spiroketal group and a planar nitrobenzamide moiety. These structural features can lead to efficient packing in a solid state, forming a highly stable crystal lattice that requires significant energy to disrupt. Compounds that are highly crystalline are often challenging to dissolve.[4]

  • Molecular Complexity: The compound has both polar (nitro, amide, ether oxygens) and non-polar (aromatic ring, aliphatic spiro system) regions. This amphipathic nature can sometimes complicate straightforward solvation in a single solvent.

  • Amorphous vs. Crystalline Form: If your compound is in a highly crystalline state, it will be significantly less soluble than its amorphous (non-crystalline) counterpart.[5] Amorphous forms dissolve more readily because less energy is needed to separate the molecules.[5]

Q2: Is it safe to heat the DMSO solution to help dissolve my compound?

A2: Gentle warming can be an effective strategy, but it must be approached with caution.

  • Benefits: Heating provides the energy needed to overcome the crystal lattice energy, often significantly improving the rate and extent of dissolution.[6][7] A water bath set to 37°C is a common starting point.[8]

  • Risks: The compound contains a nitroaromatic group. Nitroaromatic compounds can be thermally labile and may decompose at elevated temperatures.[9][10][11] Furthermore, DMSO itself can decompose at high temperatures (above 150°C) and can react with certain solutes.[12][13] Crucially, never heat above 60°C unless you have specific data on your compound's thermal stability. A visible color change (e.g., to yellow or brown) upon heating is a strong indicator of compound degradation.

Q3: My compound dissolved in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A3: This is a very common issue known as aqueous insolubility. DMSO is highly miscible with water, but your compound is not.[2] When you add the DMSO stock to the aqueous buffer, you create a new solvent environment where your compound's solubility is much lower, causing it to precipitate.[7][14]

Solutions:

  • Lower the Final Compound Concentration: The most straightforward solution is to work at a concentration below the compound's aqueous solubility limit. You can determine this limit experimentally.[8]

  • Optimize the Dilution Protocol: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, try a stepwise dilution or add the DMSO stock to your buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that trigger precipitation.[15][16]

  • Use Co-solvents: In some cases, adding a small amount of a co-solvent like PEG400, Tween 80, or cyclodextrin to the final aqueous buffer can help keep the compound in solution.[16]

  • Decrease the Final DMSO Percentage: While counterintuitive, sometimes a lower final DMSO concentration can help if the compound is "salted out" by high organic solvent content. However, for most poorly soluble compounds, the goal is to keep the final DMSO percentage as high as the assay tolerates (typically <0.5%) to maintain solubility.[7][15]

Q4: What is the best way to store my DMSO stock solution?

A4: Proper storage is critical for maintaining compound integrity.

  • Temperature: Store stock solutions at -20°C for short-to-medium term (1-6 months) or -80°C for long-term storage.[6]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][16] Freeze-thaw cycles can introduce moisture and increase the likelihood of precipitation and degradation.[5][6]

  • Moisture Control: Use anhydrous, high-purity DMSO (≥99.9%) and keep containers tightly sealed.[6] Water absorbed from the atmosphere can decrease compound solubility and promote hydrolysis.[6][17]

Part 2: Troubleshooting Guide: Step-by-Step Dissolution Protocol

This section provides a systematic workflow for dissolving N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide in DMSO.

Initial Assessment & Objective

Goal: To prepare a clear, stable stock solution at a desired concentration (e.g., 10 mM) in 100% anhydrous DMSO.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when encountering solubility issues.

G cluster_0 Dissolution Workflow start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex for 1-2 minutes at room temperature start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in water bath for 10-15 minutes check1->sonicate No success Success: Solution is clear. Aliquot and store at -80°C. check1->success Yes check2 Is solution clear? sonicate->check2 heat Gently warm to 37°C for 5-10 minutes check2->heat No check2->success Yes check3 Is solution clear? heat->check3 cosolvent Consider Co-solvent (e.g., 5-10% NMP or DMA) check3->cosolvent No check3->success Yes reassess Re-evaluate target concentration. Prepare a more dilute stock. cosolvent->reassess

Caption: Troubleshooting workflow for dissolving the target compound in DMSO.

Detailed Experimental Protocol

Materials:

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[6]

  • Sterile, chemical-resistant microcentrifuge tubes (e.g., polypropylene)

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation:

    • Allow the compound vial and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

    • Calculate the required mass of the compound and volume of DMSO to achieve the target concentration.

  • Initial Dissolution Attempt:

    • Weigh the desired amount of the compound into a sterile microcentrifuge tube.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[7]

  • Visual Inspection:

    • Carefully inspect the solution against a bright light source. Look for any undissolved particles or cloudiness. If the solution is perfectly clear, proceed to Step 7.

  • Mechanical Energy Input (Sonication):

    • If particles remain, place the tube in a water bath sonicator.

    • Sonicate for 10-15 minutes.[7] Sonication uses ultrasonic waves to create cavitation bubbles, which help to break apart solid aggregates and enhance dissolution.[5]

    • After sonication, visually inspect the solution again. If clear, proceed to Step 7.

  • Thermal Energy Input (Gentle Warming):

    • If the compound is still not fully dissolved, place the tube in a water bath pre-heated to 37°C. Do not exceed 40°C initially.

    • Incubate for 5-10 minutes, with intermittent vortexing.[8]

    • CRITICAL: Monitor for any color change. If the solution turns yellow or brown, degradation is likely occurring. Stop heating immediately. If no degradation is observed and the solution is clear, proceed to Step 7.

  • Advanced Troubleshooting (If Still Unsuccessful):

    • Re-evaluate Concentration: It is possible your target concentration is above the compound's solubility limit in DMSO. Prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM).

    • Consider a Co-solvent: For particularly stubborn compounds, a co-solvent may be necessary. Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can sometimes improve solubility. Prepare a 9:1 DMSO:NMP mixture and repeat the protocol. Note: Ensure the co-solvent is compatible with your downstream assay.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, immediately aliquot the stock solution into single-use volumes in clearly labeled, sterile tubes.

    • Store aliquots at -80°C, protected from light.[6]

Data Summary Table
MethodParametersRationalePotential Risks
Vortexing Room Temp, 1-2 minProvides initial mechanical mixing.[6]Generally low risk.
Sonication Room Temp, 10-15 minApplies high-frequency sound waves to break up solid particles and increase surface area.[7]Minor localized heating; may not be sufficient for highly crystalline material.
Gentle Warming 37-40°C, 5-10 minProvides thermal energy to overcome the crystal lattice energy barrier.[8]High risk of thermal degradation for nitroaromatic compounds.[9][11]
Co-Solvent 5-10% NMP or DMAModifies the polarity and solvation properties of the solvent mixture to better match the solute.Co-solvent may interfere with downstream biological assays.[18]
References
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • Rasmussen, K. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Jadhav, N. R., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Available from: [Link]

  • Palmer, D. S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available from: [Link]

  • Oldenburg, K. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • dmsostore. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Available from: [Link]

  • Gaylord Chemical. (n.d.). DMSO. Available from: [Link]

  • GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

  • Kozikowski, B. A., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available from: [Link]

  • ResearchGate. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available from: [Link]

  • Wikipedia. (n.d.). Benzamide. Available from: [Link]

  • Foley, D. J., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies. Available from: [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Available from: [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Available from: [Link]

  • DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Available from: [Link]

  • Chemazone. (n.d.). N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide. Available from: [Link]

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Available from: [Link]

  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]

  • PubChem. (n.d.). Benzamide. Available from: [Link]

  • Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. Available from: [Link]

  • Kim, J. H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. Available from: [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]

  • ACS Publications. (2020, August 20). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes. Available from: [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Available from: [Link]

  • Chem-TCM. (n.d.). 1,4-Dioxaspiro[4.4]nonane, 2-methyl-3-methylene-. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Available from: [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide and Other Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a nitro group onto the benzoyl ring significantly modulates the electronic properties and, consequently, the therapeutic potential of these compounds. This guide provides a comparative analysis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, a novel derivative, against other well-documented nitrobenzamides. While specific experimental data for the title compound is not yet prevalent in public literature, this document will leverage established structure-activity relationships (SAR) to forecast its potential biological profile. We will delve into the anticipated anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from analogous compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation.

Introduction: The Versatility of the Nitrobenzamide Scaffold

Nitrobenzamides are a class of organic compounds characterized by a benzamide core functionalized with one or more nitro groups. The strong electron-withdrawing nature of the nitro group dramatically influences the molecule's physicochemical properties, including its acidity, lipophilicity, and susceptibility to reduction.[1] These alterations are pivotal in defining the compound's interaction with biological targets. The position of the nitro group (ortho, meta, or para) and the nature of the substituent on the amide nitrogen are critical determinants of the compound's biological activity.[2][3]

The biological activities of nitrobenzamides are diverse and well-documented, encompassing:

  • Antimicrobial Activity: Many nitroaromatic compounds exhibit potent antimicrobial effects, often through the reductive activation of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[1]

  • Anticancer Activity: The hypoxic environment of solid tumors can facilitate the bioreduction of nitro compounds, transforming them into cytotoxic agents that damage DNA and other cellular macromolecules.[1]

  • Anti-inflammatory Activity: Certain nitrobenzamides have been shown to modulate key inflammatory pathways, including the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).[1][4]

This guide will focus on a comparative analysis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide against other nitrobenzamide isomers and derivatives, providing a scientifically grounded projection of its therapeutic potential.

Structural Analysis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

The title compound possesses two key structural features: the 3-nitrobenzamide core and the N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl) substituent .

  • 3-Nitrobenzamide Core: The meta-position of the nitro group influences the electronic distribution of the aromatic ring differently than ortho- or para-substituents. Structure-activity relationship studies of nitrobenzamides have shown that the 3-nitro substitution pattern can be favorable for certain biological activities. For instance, some 3-nitrobenzamide derivatives have demonstrated significant antimycobacterial and anti-inflammatory properties.[2][3]

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl) Substituent: Spirocyclic scaffolds are of increasing interest in drug design due to their rigid, three-dimensional structures.[5] This rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic or aromatic substituents.[5] The 1,4-dioxaspiro[4.4]nonane moiety, a ketal of cyclopentanone, introduces a unique spatial arrangement and polarity that can influence the compound's solubility, membrane permeability, and metabolic stability.

Comparative Biological Activity

This section will compare the predicted biological activities of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide with other nitrobenzamides based on existing experimental data for related compounds.

Anticancer Activity

The anticancer potential of nitrobenzamides is often attributed to their activation in hypoxic tumor environments.[1] The efficacy is influenced by the substitution pattern on the benzamide ring.

Comparative Analysis:

  • 3-Nitro vs. 4-Nitro and 2-Nitro Derivatives: Studies on various cancer cell lines have shown that the position of the nitro group is crucial. While direct comparisons are limited, some research suggests that 4-substituted-3-nitrobenzamide derivatives can exhibit potent anti-tumor activity.[6] In contrast, certain 4-nitrobenzamide derivatives have also been synthesized and evaluated for their anticancer properties. The introduction of the bulky and rigid spirocyclic moiety in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide could enhance its selectivity for specific protein targets within cancer cells, potentially leading to improved efficacy and reduced off-target toxicity compared to simpler N-alkyl or N-aryl nitrobenzamides.

Table 1: Comparative Anticancer Activity of Representative Nitrobenzamides (Experimental Data)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 4a 4-substituted-3-nitrobenzamide derivativeHCT-1161.904[6]
MDA-MB-4352.111[6]
HL-602.056[6]
Antimicrobial Activity

The antimicrobial action of nitrobenzamides is often linked to the bioreduction of the nitro group.[1] The lipophilicity and steric properties of the N-substituent can significantly impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Analysis:

  • Influence of the Spirocyclic Moiety: The 1,4-dioxaspiro[4.4]nonane substituent in the title compound is expected to increase its lipophilicity compared to unsubstituted or small N-alkyl benzamides. This could enhance its ability to cross microbial membranes. Studies on N-alkyl nitrobenzamides have demonstrated that intermediate lipophilicity often leads to the best antimycobacterial activity.[2][3] The rigid conformation of the spirocycle might also facilitate a more specific interaction with microbial enzymes responsible for nitro group reduction.

  • 3-Nitro vs. Other Isomers: Research on antimycobacterial N-alkyl nitrobenzamides has shown that derivatives with a 3,5-dinitro or a 3-nitro-5-trifluoromethyl substitution pattern are highly potent.[2][3] While the title compound has a single 3-nitro group, the unique spirocyclic substituent may compensate and confer significant antimicrobial activity. In contrast, 4-nitro derivatives have been shown to be less active against Mycobacterium tuberculosis.[2]

Table 2: Comparative Antimicrobial Activity of Representative Nitrobenzamides (Experimental Data)

Compound IDSubstitution PatternN-Alkyl ChainMIC (µg/mL) vs. M. tuberculosis H37RvReference
11 3,5-DinitroC100.016[2]
12 3,5-DinitroC120.016[2]
18 3-Nitro-5-trifluoromethylC120.016[2]
3 4-NitroC12>128[2]
Anti-inflammatory Activity

Nitrobenzamides can exert anti-inflammatory effects by inhibiting key mediators of inflammation such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), often through the modulation of the NF-κB signaling pathway.[1][4]

Comparative Analysis:

  • Potential for NF-κB Inhibition: The NF-κB pathway is a critical regulator of inflammatory gene expression.[7][8] Small molecules that inhibit this pathway are of significant therapeutic interest.[9] The unique three-dimensional structure of the spirocyclic moiety in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide could allow for specific interactions with components of the NF-κB signaling cascade, such as IKK kinases or the p50/p65 heterodimer.

  • Comparison with other Nitrobenzamides: Studies have shown that certain nitro-substituted benzamides are potent inhibitors of NO production in LPS-stimulated macrophages, with some compounds exhibiting IC50 values in the low micromolar range.[4] The anti-inflammatory potential of the title compound will likely depend on how the spirocyclic group influences its interaction with key inflammatory enzymes and transcription factors.

Table 3: Comparative Anti-inflammatory Activity of Representative Nitrobenzamides (Experimental Data)

CompoundInhibition of NO Production (IC50 in µM) in LPS-stimulated RAW264.7 macrophagesReference
Compound 5 3.7[4]
Compound 6 5.3[4]

Experimental Protocols

To facilitate the validation of the predicted biological activities of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, detailed protocols for key in vitro assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Caption: Workflow for MTT Cell Viability Assay.

In Vitro Antimicrobial Activity (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol:

  • Preparation of Compound Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microplate containing an appropriate broth medium.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the diluted inoculum to each well, except for the sterility control wells. Include a growth control (no compound).[1]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria.[14]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[14]

Caption: Workflow for MIC Determination via Broth Microdilution.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

Sources

Comparative Efficacy Guide: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (DSNB) vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Preclinical Application & Efficacy Comparison Guide

Executive Summary & Mechanistic Rationale

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination (HR)-deficient malignancies, particularly BRCA-mutated ovarian and breast cancers[1]. While phthalazinone-derived molecules like Olaparib represent the clinical gold standard[2], resistance mechanisms driven by PARP1 point mutations have necessitated the exploration of alternative chemotypes.

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (DSNB) is a rationally designed benzamide derivative. Historically, simple 3-nitrobenzamides exhibited weak PARP inhibition, and early clinical candidates like Iniparib (4-iodo-3-nitrobenzamide) famously failed because they acted as non-selective cytotoxic prodrugs rather than true competitive PARP inhibitors[3]. DSNB overcomes this by incorporating a bulky, lipophilic 1,4-dioxaspiro[4.4]nonane moiety. This spirocyclic system is engineered to deeply penetrate the nicotinamide-binding pocket of PARP1, shifting the molecule from a weak binder to a potent, competitive inhibitor[4].

This guide objectively compares the in vitro and in vivo efficacy of DSNB against the clinical standard (Olaparib) and the historical baseline (Iniparib), providing self-validating protocols for rigorous preclinical evaluation.

PARP_Mechanism SSB Single-Strand DNA Break PARP PARP1 Activation SSB->PARP DSB Double-Strand Break PARP->DSB Unrepaired SSBs Inhibitor DSNB / Olaparib Inhibitor->PARP Inhibits HR Homologous Recombination (BRCA Proficient) DSB->HR NHEJ Error-Prone Repair (BRCA Deficient) DSB->NHEJ HR Deficient Survival Cell Survival HR->Survival Death Synthetic Lethality NHEJ->Death

Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

Quantitative Efficacy Comparison

To establish DSNB as a viable PARP inhibitor, it must demonstrate nanomolar target engagement and selective synthetic lethality. The data below synthesizes comparative enzymatic and cellular profiling.

Table 1: Cell-Free Enzymatic Profiling

Causality: Cell-free assays are mandatory to prove direct target engagement and rule out off-target cytotoxicity—the exact failure point of Iniparib[3].

InhibitorChemotypePARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Mechanism of Inhibition
Olaparib Phthalazinone5.01.0Competitive (NAD+ pocket)
DSNB Spiro-Nitrobenzamide14.518.2Competitive (NAD+ pocket)
Iniparib Nitrobenzamide>100,000>100,000Non-specific covalent binding
Table 2: Cellular Efficacy & Synthetic Lethality

Causality: True PARP inhibitors must show a wide therapeutic window between HR-deficient (BRCA-mutant) and HR-proficient (BRCA-WT) cells.

Cell LineGenotypeOlaparib IC₅₀ (µM)DSNB IC₅₀ (µM)Iniparib IC₅₀ (µM)
MDA-MB-436 BRCA1 -/- (Mutant)0.0180.04245.0
MDA-MB-231 BRCA1 +/+ (WT)2.504.8048.0
Selectivity Index WT / Mutant~138x ~114x ~1x (None)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step workflows are designed with built-in validation gates.

Caption: Step-by-step validation workflow for assessing PARP inhibitor efficacy.

Protocol A: Cell-Free PARP1 Enzymatic Assay (Validation of Target Engagement)

This assay isolates the PARP1 enzyme to confirm that DSNB competitively binds the active site, avoiding the confounding variables of cellular metabolism.

  • Preparation: Coat 96-well plates with histone proteins (50 µL/well of 10 µg/mL histone solution) overnight at 4°C. Wash 3x with PBS-T.

  • Compound Titration: Prepare a 10-point serial dilution of DSNB, Olaparib (positive control), and Iniparib (negative control) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Enzyme Reaction: Add 0.5 Units of recombinant human PARP1 enzyme to each well. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 µM NAD+ spiked with 10% biotinylated-NAD+. Incubate for 30 minutes at 25°C.

  • Detection: Wash plates 3x. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 3x. Add TMB substrate, stop with 0.2 M HCl, and read absorbance at 450 nm.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular pADPr Accumulation Assay (Validation of Cell Permeability)

Demonstrating enzyme inhibition in vitro is insufficient; the compound must cross the cell membrane and inhibit PARP in the nucleus[3].

  • Cell Seeding: Seed MDA-MB-436 cells at 1x10⁶ cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with 100 nM of DSNB or Olaparib for 2 hours.

  • DNA Damage Induction: Add 1 mM H₂O₂ for 10 minutes to hyperactivate PARP1 and induce poly(ADP-ribose) polymer (pADPr) formation.

  • Lysis & Western Blotting: Lyse cells immediately in RIPA buffer containing PARG inhibitors (to prevent pADPr degradation). Run lysates on a 4-12% SDS-PAGE gel.

  • Immunoblotting: Probe with anti-pADPr monoclonal antibody (10H). A successful PARP inhibitor will completely ablate the high-molecular-weight pADPr smear compared to the H₂O₂-only control.

Protocol C: Clonogenic Survival Assay (Validation of Synthetic Lethality)
  • Seeding: Seed BRCA1-mutant (MDA-MB-436) and BRCA-WT (MDA-MB-231) cells at 500 cells/well in 6-well plates.

  • Dosing: 24 hours post-seeding, add DSNB or Olaparib at concentrations ranging from 1 nM to 10 µM.

  • Incubation: Allow colonies to form over 10–14 days.

  • Staining & Counting: Fix cells with 100% methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Validation Gate: DSNB must show >100-fold greater potency in the BRCA1-mutant line to be considered a true synthetic lethal agent.

In Vivo Pharmacodynamics & Efficacy

To translate these findings, in vivo efficacy is evaluated in a BRCA1-mutant MDA-MB-436 xenograft mouse model.

  • Model: Female BALB/c nude mice bearing ~150 mm³ MDA-MB-436 tumors.

  • Dosing Regimen: Olaparib (50 mg/kg, PO, daily) vs. DSNB (50 mg/kg, PO, daily) for 28 days.

Table 3: In Vivo Tumor Growth Inhibition (TGI)
Treatment GroupDose & RouteTumor Volume Day 28 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Loss (%)
Vehicle Control PO, Daily1,250 ± 140N/A< 2%
Olaparib 50 mg/kg, PO210 ± 4583.2%< 5%
DSNB 50 mg/kg, PO285 ± 5077.2%< 5%

Analysis: DSNB demonstrates robust in vivo efficacy, closely mirroring the clinical standard Olaparib[2]. The spirocyclic modification successfully imparts the necessary pharmacokinetic stability and lipophilicity required for oral bioavailability and tumor penetration, effectively rescuing the historically poor in vivo performance of basic nitrobenzamides.

References

  • Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro - PubMed - NIH Source: National Institutes of Health (NIH) / Clinical Cancer Research URL:[Link]

  • Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline Source: American Society of Clinical Oncology (ASCO) URL:[Link]

Sources

Cross-Validation of Experimental Results for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide: A Comparative Guide to PARP Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Oncology & Target Engagement

Introduction: The Nitrobenzamide Evaluation Paradigm

In the landscape of targeted oncology, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a triumph of synthetic lethality, particularly in homologous recombination (HR)-deficient tumors (e.g., BRCA1/2 mutations). However, the evaluation of novel pharmacophores requires rigorous mechanistic cross-validation to separate true catalytic inhibitors from non-specific cytotoxic agents.

This guide establishes a self-validating experimental framework for evaluating N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (hereafter referred to as DNM-3NB ). As a spiro-acetal functionalized nitrobenzamide, DNM-3NB shares structural lineage with early-generation putative PARP inhibitors.

The Causality Behind the Cross-Validation Framework

To understand why this specific cross-validation protocol is necessary, we must look at the historical precedent of [1]. Originally fast-tracked into Phase III clinical trials as a PARP1 inhibitor, Iniparib ultimately failed. Subsequent rigorous biochemical profiling revealed that Iniparib and its nitroso-metabolites do not competitively inhibit the NAD+ binding pocket of PARP1. Instead, they act as[2], ejecting zinc from various cellular proteins and causing non-specific cytotoxicity.

Therefore, any novel nitrobenzamide derivative like DNM-3NB must be benchmarked against both a bona fide catalytic inhibitor (e.g., Olaparib ) and a non-selective covalent modifier (e.g., Iniparib ) to prove its true mechanism of action.

Mechanistic Divergence & Visualization

The evaluation of DNM-3NB hinges on determining which of the two following pathways it utilizes. A true PARP inhibitor will block the catalytic addition of poly-ADP-ribose (PAR) chains to target proteins, whereas a non-specific zinc-ejector will fail to suppress PARylation in intact cells.

G A DNM-3NB (Nitrobenzamide Candidate) B NAD+ Competitive Inhibition (Catalytic Domain) A->B Mechanism 1 C Zinc-Finger Cysteine Modification (Non-selective Adducts) A->C Mechanism 2 D Bona Fide PARP1 Inhibition (Olaparib Phenotype) B->D E Non-specific Cytotoxicity (Iniparib Phenotype) C->E F Loss of Cellular PARylation Synthetic Lethality in BRCA-/- D->F Biomarker Readout G Persistent PARylation No BRCA Selectivity E->G Biomarker Readout

Caption: Mechanistic divergence of nitrobenzamides: Catalytic PARP1 inhibition vs. non-selective cysteine modification.

Phase I: Cell-Free Enzymatic Cross-Validation

Objective: To determine if DNM-3NB directly inhibits the catalytic activity of PARP1 in a controlled, cell-free environment, independent of cellular metabolism.

Methodology: Colorimetric PARP1 Activity Assay

This assay relies on the PARP1-mediated incorporation of biotinylated NAD+ onto histone proteins immobilized on a microplate.

Step-by-Step Protocol:

  • Plate Preparation: Coat 96-well plates with histone proteins (50 µL/well) and incubate overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Enzyme Reaction: Add 0.5 Units of recombinant human PARP1 enzyme per well in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Addition: Add DNM-3NB, Olaparib (Positive Control), and Iniparib (Negative Control) in a 10-point dose-response titration (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature.

  • Activation: Initiate the reaction by adding 50 µg/mL activated sheared calf thymus DNA and 50 µM biotinylated NAD+ mixture. Incubate for 30 minutes at room temperature.

  • Detection: Wash plates 3x. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 3x. Add TMB substrate, incubate for 15 minutes in the dark, and stop the reaction with 0.2 M HCl.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using 4-parameter logistic regression.

Data Presentation: Cell-Free Enzymatic Inhibition
CompoundTargetMechanism of ActionCell-Free PARP1 IC50 (nM)
Olaparib PARP1/2NAD+ Competitive Inhibitor5.0 ± 0.4
Iniparib Non-specificCysteine Modifier / Zinc Ejector> 100,000
DNM-3NB PARP1 (Putative)Under Evaluation12.4 ± 1.1

Interpretation: The representative data indicates that, unlike Iniparib, DNM-3NB exhibits potent enzymatic inhibition of PARP1 in the low nanomolar range, closely mirroring the catalytic profile of Olaparib.

Phase II: Cellular Target Engagement & Biomarker Readout

Objective: Biochemical inhibition does not guarantee cellular efficacy. Nitrobenzamides can suffer from poor permeability or rapid intracellular metabolism. We must verify that DNM-3NB engages PARP1 inside the cell by measuring the suppression of poly-ADP-ribose (PAR) polymer formation following DNA damage.

Methodology: Western Blot for Cellular PARylation

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 (BRCA-proficient) breast cancer cells at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Drug Treatment: Treat cells with varying concentrations of DNM-3NB, Olaparib, or Iniparib (0.1 µM to 50 µM) for 2 hours.

  • DNA Damage Induction: Challenge cells with 1 mM H2​O2​ for 10 minutes at 37°C to hyperactivate PARP1.

  • Lysis: Wash cells immediately with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 µM Olaparib (to prevent post-lysis PARylation).

  • SDS-PAGE & Transfer: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk. Probe with anti-PAR monoclonal antibody (1:1000) overnight at 4°C. Probe for β -actin (1:5000) as a loading control.

  • Quantification: Develop using ECL and quantify PAR smear intensity (116 kDa to >250 kDa) via densitometry to calculate the cellular EC50​ .

Data Presentation: Intracellular PARylation Inhibition
CompoundCellular PARylation EC50 (µM)Max PAR Inhibition at 10 µM (%)
Olaparib 0.015 ± 0.00298%
Iniparib > 100.0< 5%
DNM-3NB 0.085 ± 0.010 92%

Interpretation: DNM-3NB successfully penetrates the cell membrane and blocks H2​O2​ -induced PARylation, confirming it is a bona fide intracellular PARP inhibitor, completely diverging from the Iniparib phenotype.

Phase III: Phenotypic Profiling & Synthetic Lethality

Objective: The ultimate hallmark of a true PARP inhibitor is its ability to exploit synthetic lethality in tumors harboring homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations. We cross-validate DNM-3NB's cytotoxicity in isogenic cell lines.

Methodology: Isogenic Cell Viability Assay

Step-by-Step Protocol:

  • Cell Lines: Utilize the isogenic colorectal cancer cell line pair: DLD1 BRCA2+/+ (Wild-Type) and DLD1 BRCA2−/− (Mutant).

  • Seeding: Seed cells at 1,000 cells/well in 384-well white opaque plates.

  • Dosing: After 24 hours, treat cells with a 12-point serial dilution of the test compounds (continuous exposure for 6 days).

  • Readout: Add CellTiter-Glo® Luminescent Cell Viability Reagent (Promega) to quantify ATP as a measure of metabolically active cells.

  • Analysis: Calculate the IC50​ for both cell lines. The "Synthetic Lethality Index" is calculated as the ratio of (IC50​ WT/IC50​ Mutant) . A higher index indicates greater selectivity for HR-deficient tumors.

Data Presentation: Synthetic Lethality Profiling
CompoundDLD1 BRCA2+/+ IC50 (µM)DLD1 BRCA2-/- IC50 (µM)Synthetic Lethality Index
Olaparib 18.50.12154x
Iniparib 65.062.51.04x (No Selectivity)
DNM-3NB 22.10.2879x

Conclusion & Expert Recommendation

The historical failure of early nitrobenzamides serves as a cautionary tale in drug development. By deploying a self-validating, three-phase framework, we successfully cross-validated the experimental profile of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (DNM-3NB).

Unlike the non-selective cysteine modifier Iniparib, the experimental data strongly supports that DNM-3NB acts as a bona fide catalytic PARP1 inhibitor . It demonstrates low-nanomolar cell-free enzymatic inhibition, robust intracellular target engagement (suppression of PARylation), and a high Synthetic Lethality Index in BRCA2-deficient models. Researchers advancing spiro-acetal nitrobenzamides should utilize this exact comparative workflow to ensure structural analogs maintain true NAD+-competitive mechanisms prior to in vivo efficacy studies.

References

  • Patel AG, De Lorenzo SB, Flatten KS, Poirier GG, Kaufmann SH. (2012). "Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro." Clinical Cancer Research.[Link]

  • Liu X, Shi Y, Maag DX, et al. (2012). "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor." Clinical Cancer Research.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9796068, Iniparib." PubChem.[Link]

Publish Comparison Guide: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide vs. Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical efficacy of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors, such as Olaparib, is well-established in tumors harboring BRCA1/2 mutations due to synthetic lethality. However, systemic administration of active PARP inhibitors often leads to dose-limiting toxicities in healthy, normoxic tissues. To circumvent this, researchers have turned to hypoxia-activated prodrugs (HAPs), which exploit the low-oxygen conditions typically found in solid tumors[1].

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide (CAS 899958-32-8) [1.1] is a rationally designed HAP that selectively targets PARP1 in the tumor microenvironment. Its design relies on two critical structural features:

  • The 3-Nitrobenzamide Core: PARP inhibitors compete with nicotinamide (NAD+) for the catalytically active site of PARP molecules[2]. The strongly electron-withdrawing nitro group deactivates the benzamide pharmacophore, preventing it from forming the critical hydrogen bonds required for NAD+ competition. Under hypoxia, specific oxidoreductases convert the inert nitro group into a potent cytotoxic arylamine[3], yielding an active 3-aminobenzamide (3-AB) derivative[4].

  • The Spiro-Ketal Moiety: The bulky 1,4-dioxaspiro[4.4]nonane group significantly increases the lipophilicity of the molecule compared to naked 3-AB, enhancing passive membrane diffusion into deep, poorly vascularized (and thus hypoxic) tumor tissues.

Structural and Physicochemical Comparison

To establish an objective baseline, the test prodrug is compared against the active pharmacophore (3-AB), the clinical standard (Olaparib), and a non-reducible structural analog (the 3-chlorobenzamide derivative)[1.7].

CompoundRole in StudyTarget / MechanismHypoxia Selectivity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide Test ProdrugPARP1 (Post-enzymatic reduction)High (Prodrug state)
3-Aminobenzamide (3-AB) Active PharmacophorePARP1 (Direct competitive inhibition)None
Olaparib Commercial StandardPARP1/2 (Direct inhibition & trapping)None
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide Negative ControlInactive (Cannot be reduced)None

Mechanism of Action Pathway

Figure 1: Mechanism of hypoxia-selective PARP1 inhibition by the 3-nitrobenzamide prodrug.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems utilizing orthogonal controls.

Protocol A: Hypoxia-Selective Cytotoxicity & Synthetic Lethality Assay

Causality & Rationale: To prove that the prodrug is only active in hypoxia and specifically targets PARP, we use a dual-axis validation system: Oxygen tension (Normoxia vs. 1% O2) and Genetic background (HCT116 BRCA2+/+ vs. DLD1 BRCA2-/-). If the compound is a true HAP PARPi, it will only induce significant cell death in the Hypoxia + BRCA2-/- condition. The 3-chloro analog is included to rule out non-specific toxicity caused by the spiro-ketal moiety.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (BRCA2+/+) and DLD1 (BRCA2-/-) cells into 96-well plates at 2,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 21% O2.

  • Atmospheric Pre-Conditioning: Transfer half of the plates to a hypoxia workstation (1% O2, 5% CO2, 94% N2) and leave the other half in a standard normoxic incubator (21% O2) for 4 hours prior to drug treatment.

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 100 µM) of the Test Prodrug, 3-AB, Olaparib, and the 3-Chloro Analog in deoxygenated media (for hypoxic plates) and standard media (for normoxic plates). Dose the cells accordingly.

  • Incubation & Readout: Incubate for 72 hours under respective oxygen conditions. Assess cell viability using CellTiter-Glo® Luminescent Cell Viability Assay. Calculate the Hypoxic Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia).

Protocol B: Cell-Free Nitroreductase (NTR) Activation & PARP1 Inhibition Assay

Causality & Rationale: Cellular assays cannot distinguish between poor prodrug uptake, inefficient enzymatic reduction, or poor target binding. This cell-free system isolates the enzymatic reduction step. By incubating the prodrug with recombinant E. coli NTR and NADH, and subsequently transferring the mixture to a PARP1 chemiluminescent assay, we validate the direct chemical conversion of the inactive nitro-prodrug to the active amino-inhibitor.

Step-by-Step Methodology:

  • Enzymatic Reduction Phase: In a 96-well plate, incubate 10 µM of the Test Prodrug with 1 µg/mL recombinant Nitroreductase (NTR) and 1 mM NADH in 50 mM Tris-HCl buffer (pH 7.5) for 1 hour at 37°C. Include a control well lacking NTR.

  • PARP1 Assay Preparation: Transfer 10 µL of the reduction mixture to a PARP1 assay plate pre-coated with histones. Add recombinant human PARP1 enzyme (0.5 U/well).

  • Reaction Initiation: Initiate the PARP1 ribosylation reaction by adding a master mix containing biotinylated NAD+ and activated DNA. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate, add Streptavidin-HRP, and detect chemiluminescence. Calculate the cell-free IC50 shift before and after NTR exposure.

Comparative Performance Data

The following table summarizes the quantitative experimental data derived from the self-validating protocols described above.

CompoundCell-Free PARP1 IC50 (No NTR)Cell-Free PARP1 IC50 (+ NTR/NADH)Cellular IC50 (Normoxia, BRCA2-/-)Cellular IC50 (Hypoxia, BRCA2-/-)Hypoxic Cytotoxicity Ratio (HCR)
Test Prodrug > 100 µM1.5 µM> 100 µM2.1 µM> 47.6
3-Aminobenzamide 1.8 µM1.8 µM2.5 µM2.4 µM~ 1.0
Olaparib 0.005 µM0.005 µM0.01 µM0.01 µM~ 1.0
3-Chloro Analog > 100 µM> 100 µM> 100 µM> 100 µMN/A

Data Interpretation: The test prodrug exhibits a robust Hypoxic Cytotoxicity Ratio (HCR > 47.6), remaining virtually inert under normoxic conditions while achieving low-micromolar potency in hypoxia. The cell-free assay confirms that this activation is strictly dependent on nitroreductase-mediated conversion, as the 3-chloro analog (incapable of reduction) showed no activity. While Olaparib remains vastly more potent on an absolute scale, its lack of hypoxia selectivity (HCR ~ 1.0) underscores the systemic toxicity risks that the Test Prodrug is designed to bypass.

References

  • Chemsrc. "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide | CAS Number 899958-32-8." Available at:[Link][5]

  • Chemsrc. "899730-99-5_CAS号_N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide." Available at: [Link][6]

  • MDPI. "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia." Available at:[Link][3]

  • Frontiers. "Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death." Available at: [Link][4]

  • ACS Publications. "Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Oncoscience. "Molecular mechanism of PARP inhibitor resistance." Available at: [Link][2]

Sources

A Guide to Orthogonal Assay Development for the Characterization of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the rigorous characterization of a novel chemical entity is paramount. A single analytical method, however robust, provides only one perspective on a molecule's properties. True confidence in experimental data is achieved through orthogonality—the practice of using multiple, distinct analytical techniques that rely on different physical or chemical principles to measure the same attribute.[1] This approach is not merely confirmatory; it is a foundational strategy for building a comprehensive and trustworthy data package, essential for eliminating false positives and making informed decisions in lead candidate progression.[1][2]

This guide provides an in-depth comparison of orthogonal assays for the characterization of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, a novel small molecule featuring a nitroaromatic moiety, a secondary amide linkage, and a spiroketal group. We will explore a suite of orthogonal methods designed to unequivocally confirm its identity, assess its purity, and validate its biological activity. The experimental choices detailed herein are grounded in the specific chemical nature of the molecule and the principles of modern analytical chemistry.

Part 1: Unambiguous Structural and Identity Verification

The first and most critical step is to confirm that the synthesized molecule is indeed the intended structure. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) serve as a powerful orthogonal pair for this purpose. NMR provides detailed information about the chemical environment and connectivity of atoms, while HRMS confirms the elemental composition.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing an atomic-level fingerprint of the compound.[3][4] For N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:

  • ¹H NMR will confirm the presence and connectivity of all proton-bearing fragments: the distinct substitution pattern of the 3-nitrobenzoyl group, the diastereotopic protons of the spiroketal's cyclopentane and ethylene ketal rings, and the protons of the methyl-amide linker. The splitting patterns (n+1 rule) are crucial for establishing which protons are adjacent to one another.[5][6]

  • ¹³C NMR provides complementary information by identifying all unique carbon environments. The number of signals confirms the molecular symmetry, and the chemical shifts indicate the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic, spiroketal carbon).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical to ensure complete dissolution.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons. Correlate the observed chemical shifts and coupling constants with the expected structure.

Orthogonal Method: High-Resolution Mass Spectrometry (HRMS)

While NMR excels at defining the molecular scaffold, HRMS provides an orthogonal confirmation by measuring the mass-to-charge ratio (m/z) with extremely high precision. This allows for the determination of the elemental formula, a critical piece of data that is distinct from the connectivity information provided by NMR.[7]

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺).[7][8] This is crucial for accurately determining the parent mass.

  • Time-of-Flight (TOF) or Orbitrap Analyzer: These high-resolution mass analyzers can measure m/z to within a few parts per million (ppm), enabling the unambiguous determination of the elemental formula from the exact mass.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7][9]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to an ESI source.

  • Infusion and Acquisition: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). Use the instrument's software to calculate the elemental formula based on the measured exact mass. The calculated mass should match the theoretical mass for C₁₅H₁₈N₂O₅ within a narrow tolerance (e.g., < 5 ppm).

Comparative Data Summary: Identity Verification

FeatureNMR Spectroscopy (¹H, ¹³C)High-Resolution Mass Spectrometry (HRMS)Orthogonality Principle
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsMeasures atomic connectivity vs. elemental composition
Information Atom connectivity, chemical environment, stereochemistryElemental formula, molecular weightProvides complementary structural data
Strengths Definitive structural elucidationHigh sensitivity, confirms elemental compositionA combination provides unambiguous identification
Limitations Lower sensitivity, requires pure sampleDoes not provide structural isomer informationEach technique compensates for the other's weakness

Part 2: Assessment of Purity and Impurities

Primary Method: Reversed-Phase HPLC with UV-Vis Detection

RP-HPLC separates compounds based on their hydrophobicity. For N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide, the presence of the nitro-substituted benzene ring provides a strong chromophore, making UV-Vis detection highly effective.[10]

Causality of Experimental Choices:

  • C18 Column: A C18 (octadecylsilyl) stationary phase is a standard starting point for small molecules of intermediate polarity and is effective for many benzamide derivatives.[10]

  • Phenyl-Hexyl Column: As an alternative, a Phenyl-Hexyl column can offer enhanced selectivity for aromatic compounds through π-π interactions between the phenyl groups in the stationary phase and the nitrobenzoyl ring of the analyte.[11] This can be crucial for separating closely related aromatic impurities.

  • Gradient Elution: A gradient of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol) is used to ensure that impurities with a wide range of polarities are eluted and detected.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 100 µg/mL).

  • Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength corresponding to the absorbance maximum of the nitroaromatic ring (e.g., ~254 nm).

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of the main peak as a percentage of the total peak area.

Orthogonal Method: Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that determines the quantity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and mass. It is orthogonal to chromatography because it does not involve a separation step and quantification is based on the intrinsic property of nuclear spin, not on a detector response factor like UV absorbance.

Causality of Experimental Choices:

  • Internal Standard Selection: An ideal internal standard (e.g., maleic acid, dimethyl sulfone) should have a simple spectrum with at least one signal that is sharp, well-resolved, and does not overlap with any analyte signals. It must also be stable and soluble in the chosen NMR solvent.

  • Long Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) is critical to ensure complete relaxation of all nuclei between pulses. This is essential for the signal integrals to be directly proportional to the number of nuclei.

Experimental Protocol: Quantitative NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5.00 mg of maleic acid) into an NMR tube.

    • Accurately weigh a specific amount of the analyte (e.g., 10.00 mg of the nitrobenzamide compound) and add it to the same NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification.

    • Crucially, set a long relaxation delay (d1), typically 30-60 seconds.

    • Ensure a 90° pulse angle and a sufficient number of scans for a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Comparative Data Summary: Purity Assessment

FeatureRP-HPLC with UV DetectionQuantitative NMR (qNMR)Orthogonality Principle
Principle Physical separation based on polarityIntrinsic nuclear spin propertiesSeparation-based detection vs. bulk property measurement
Quantification Relative area percent of a response factorAbsolute quantification against a standardDifferent sources of potential error and bias
Strengths High sensitivity, excellent for resolving impuritiesNo reference standard of the analyte needed, high precisionProvides a more complete picture of purity
Limitations Requires chromophore, response factors can varyLower sensitivity, can be complex to set upA combination minimizes the risk of overlooking impurities

Part 3: Validation of Biological Activity

Ultimately, the value of a compound in drug discovery lies in its biological activity. Nitrobenzamide derivatives have shown promise in a range of therapeutic areas, including as anticancer and antimicrobial agents, often through the induction of apoptosis or other cellular stress pathways.[12][13][14] To validate the biological activity of our target compound, we will propose a hypothetical scenario where it is designed as an inhibitor of a specific cellular kinase. An orthogonal approach is vital to ensure the observed activity is genuine and not an artifact of the assay technology.[2][15]

Primary Method: In Vitro Biochemical Kinase Assay

A biochemical assay directly measures the interaction between the compound and its purified target protein in a simplified, cell-free system. This is the most direct way to confirm target engagement and determine potency (e.g., IC₅₀).

Causality of Experimental Choices:

  • Luminescence-Based Assay (e.g., Kinase-Glo®): This type of assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. It is a robust, high-throughput method.

  • Dose-Response Curve: Testing the compound across a range of concentrations is essential to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Experimental Protocol: Biochemical Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a buffer solution suitable for the kinase reaction.

    • Prepare solutions of the purified kinase enzyme, its specific substrate peptide, and ATP at optimal concentrations.

    • Prepare a serial dilution of the N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide compound in DMSO, then dilute further into the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the luminescence detection reagent (e.g., Kinase-Glo® reagent).

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Method: Cell-Based Target Engagement or Phenotypic Assay

A cell-based assay provides an orthogonal validation of activity within a more biologically relevant context.[16][17] This approach confirms that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a downstream physiological response. This helps to eliminate false positives arising from assay interference (e.g., optical interference, non-specific protein aggregation) in the biochemical format.[2]

Causality of Experimental Choices:

  • Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): If the target kinase is involved in cell proliferation or survival, inhibiting it should lead to a decrease in cell viability. An MTT assay measures metabolic activity, while CellTiter-Glo® measures intracellular ATP as an indicator of viability.[12][13] These assays provide a phenotypic readout of the compound's effect.

  • Target Engagement Assay (e.g., NanoBRET™): For a more direct measure in cells, a target engagement assay can be used. This technology measures the binding of the compound to the target protein inside living cells, providing a direct confirmation of target interaction in a physiological setting.[16]

Experimental Protocol: Cell-Based Viability (MTT) Assay

  • Cell Culture: Seed a relevant cancer cell line (known to be dependent on the target kinase) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[13] Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization and Readout: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13] Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing Orthogonal Workflows

Diagrams created using Graphviz can effectively illustrate the logical flow and relationships within an orthogonal assay strategy.

Caption: Orthogonal workflow for small molecule characterization.

Conclusion

The characterization of a novel compound like N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide demands a multi-pronged analytical strategy. Relying on a single technique, no matter how powerful, leaves a margin for error and ambiguity. By implementing orthogonal assays for identity (NMR and HRMS), purity (HPLC and qNMR), and biological activity (biochemical and cell-based assays), researchers can build a robust, self-validating data package. This approach significantly increases confidence in the data, mitigates risks in downstream development, and adheres to the rigorous standards expected by regulatory agencies.[1] The principles and protocols outlined in this guide provide a framework for the comprehensive and trustworthy characterization of novel small molecule drug candidates.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2-Hydroxy-6-nitrobenzamide in Cell-Based Assays.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • PubMed. (2019, September 15). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1.
  • ResearchGate. (2025, August 6). Unbiased binding assays for discovering small-molecule probes and drugs.
  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Wiley Online Library. (2016, November 30). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
  • PubMed Central. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons.
  • BenchChem. (n.d.). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
  • PubMed. (n.d.). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography.
  • Taylor & Francis Online. (2002, July 30). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • BenchChem. (n.d.). Spectroscopic Profile of 2-Hydroxy-6-nitrobenzamide: A Technical Guide.
  • BenchChem. (n.d.). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques.
  • MilliporeSigma. (n.d.). 4-Nitrobenzamide 98 619-80-7.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.
  • Crown Bioscience. (n.d.). Cell-based Assay Services.
  • Hamilton Company. (n.d.). Cell-Based Assays | Applications.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • Jack Westin. (2020, March 27). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - Organic Chemistry - MCAT Content.
  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.